Product packaging for Solabegron(Cat. No.:CAS No. 252920-94-8)

Solabegron

カタログ番号: B109787
CAS番号: 252920-94-8
分子量: 410.9 g/mol
InChIキー: LLDXOPKUNJTIRF-QFIPXVFZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Solabegron (also known as GW-427,353) is a potent and selective synthetic agonist of the beta-3 (β3) adrenergic receptor. This compound is an investigational agent recognized for its potential in researching two primary therapeutic areas: overactive bladder (OAB) and irritable bowel syndrome (IBS). As a research tool, this compound provides a selective mechanism of action that differs from traditional anticholinergic drugs, offering a valuable approach for studying visceral smooth muscle relaxation and analgesia . The core mechanism of action of this compound involves selective activation of β3-adrenoceptors. In the context of overactive bladder research, its activation leads to the relaxation of the detrusor smooth muscle in the bladder, increasing bladder capacity and reducing voiding frequency . For investigations into irritable bowel syndrome, this compound has been shown to decrease excitability of human enteric neurons. This visceral analgesic effect is mediated indirectly via the release of somatostatin from adipocytes, which then activates somatostatin receptors on neurons . In vitro studies demonstrate that this compound is a strong partial agonist at the human β3-adrenoceptor with high selectivity over β1- and β2-adrenoceptor subtypes, minimizing off-target effects in experimental models . Clinical proof-of-concept has been established in Phase II trials. In a randomized, double-blind, placebo-controlled study involving women with overactive bladder, this compound at a 125 mg twice-daily dose demonstrated a statistically significant reduction in incontinence episodes and daily micturitions, while also increasing urine volume voided . A separate Phase II study in patients with irritable bowel syndrome reported that this compound significantly reduced pain and showed a trend toward improving quality of life . The drug was well-tolerated in these studies, with an adverse event profile similar to placebo . Its lack of affinity for muscarinic receptors suggests a potentially favorable side effect profile in comparison to anticholinergics, particularly regarding the absence of dry mouth . This product is designated "For Research Use Only." It is strictly for laboratory research purposes and is not intended for human or veterinary diagnostic, therapeutic, or any other clinical use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H23ClN2O3 B109787 Solabegron CAS No. 252920-94-8

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-[3-[2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]ethylamino]phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3/c24-20-8-2-6-18(13-20)22(27)15-25-10-11-26-21-9-3-5-17(14-21)16-4-1-7-19(12-16)23(28)29/h1-9,12-14,22,25-27H,10-11,15H2,(H,28,29)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDXOPKUNJTIRF-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNCC(C3=CC(=CC=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNC[C@@H](C3=CC(=CC=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179932
Record name Solabegron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252920-94-8
Record name Solabegron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252920-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Solabegron [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252920948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Solabegron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06190
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Solabegron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOLABEGRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55P6YH9O6N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Solabegron's Mechanism of Action in Bladder Smooth Muscle: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solabegron is a selective β3-adrenoceptor (β3-AR) agonist that has been investigated for the treatment of overactive bladder (OAB). Its primary mechanism of action involves the relaxation of the detrusor (bladder smooth) muscle, leading to an increase in bladder capacity and a reduction in the symptoms of OAB, such as urinary urgency and frequency.[1][2][3] Unlike antimuscarinic agents, which are the historical mainstay of OAB treatment, β3-AR agonists offer a novel therapeutic approach with a potentially more favorable side-effect profile.[1][4] This technical guide provides a detailed overview of the molecular mechanisms underlying this compound's effects on bladder smooth muscle, supported by quantitative pharmacological data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism: β3-Adrenoceptor Activation and Downstream Signaling

The human bladder predominantly expresses the β3-AR subtype, making it a targeted therapeutic strategy. This compound exerts its relaxant effect on the detrusor muscle by selectively binding to and activating these receptors. This activation initiates a cascade of intracellular signaling events, the classical pathway of which involves the Gs protein-mediated activation of adenylyl cyclase, leading to the synthesis of cyclic adenosine (B11128) monophosphate (cAMP).

The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. This phosphorylation cascade is thought to lead to a decrease in intracellular calcium concentrations and a reduction in the sensitivity of the contractile machinery to calcium, ultimately resulting in smooth muscle relaxation.

However, emerging evidence suggests that the cAMP-PKA pathway may not be the sole contributor to β3-AR-mediated detrusor relaxation. Other potential mechanisms include the opening of large-conductance calcium-activated potassium (BKCa) channels, which would lead to hyperpolarization of the smooth muscle cell membrane and subsequent relaxation.

Signaling Pathway Visualization

Solabegron_Signaling This compound This compound Beta3_AR β3-Adrenoceptor This compound->Beta3_AR Binds to Gs_Protein Gs Protein Beta3_AR->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Sens Myofilament Ca2+ Sensitization PKA->Ca_Sens Decreases Ca_Levels Intracellular Ca2+ Levels PKA->Ca_Levels Decreases Relaxation Detrusor Muscle Relaxation Ca_Sens->Relaxation Ca_Levels->Relaxation

Caption: Classical β3-AR signaling pathway in detrusor muscle.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized in various in vitro systems. The following tables summarize key quantitative data for this compound and compare it with other notable β3-AR agonists.

Table 1: Potency (EC50) of this compound at Human β-Adrenoceptor Subtypes

Compoundβ1-AR EC50 (nM)β2-AR EC50 (nM)β3-AR EC50 (nM)Reference
This compound588>10,00027.6Yamaguchi et al., 2023

Table 2: Comparative Potency (EC50) and Selectivity of β3-AR Agonists

Compoundβ3-AR EC50 (nM)β1-AR Selectivity (β1/β3)β2-AR Selectivity (β2/β3)Reference
This compound27.621.3-fold>362-foldYamaguchi et al., 2023
Mirabegron1.15517-fold496-foldYamaguchi et al., 2023
Vibegron1.26>7937-fold>7937-foldYamaguchi et al., 2023
Ritobegron81.1>124-fold28.1-foldYamaguchi et al., 2023

Beyond Direct Muscle Relaxation: Indirect Mechanisms of Action

Recent research indicates that the therapeutic effects of β3-AR agonists like this compound are not solely attributable to direct detrusor muscle relaxation. Indirect mechanisms involving the urothelium and afferent nerves are increasingly recognized as significant contributors.

Urothelial and Afferent Nerve Modulation

The urothelium, the epithelial lining of the bladder, and the underlying afferent nerves express β3-ARs. Activation of these receptors is thought to modulate the release of signaling molecules from the urothelium and to directly inhibit the firing of afferent nerves that transmit sensation of bladder fullness to the central nervous system. This reduction in afferent signaling can decrease the sensation of urgency and contribute to the overall therapeutic effect. Specifically, β3-AR agonists have been shown to inhibit mechanosensitive Aδ- and C-fiber activity.

Workflow for Investigating Multi-faceted Mechanisms

Solabegron_Mechanisms This compound This compound Beta3_AR_Detrusor β3-AR on Detrusor Muscle This compound->Beta3_AR_Detrusor Beta3_AR_Urothelium β3-AR on Urothelium This compound->Beta3_AR_Urothelium Beta3_AR_Afferent β3-AR on Afferent Nerves This compound->Beta3_AR_Afferent Detrusor_Relaxation Direct Muscle Relaxation Beta3_AR_Detrusor->Detrusor_Relaxation Urothelial_Modulation Modulation of Urothelial Signaling Beta3_AR_Urothelium->Urothelial_Modulation Afferent_Inhibition Inhibition of Afferent Firing Beta3_AR_Afferent->Afferent_Inhibition OAB_Symptom_Relief Relief of OAB Symptoms Detrusor_Relaxation->OAB_Symptom_Relief Urothelial_Modulation->OAB_Symptom_Relief Afferent_Inhibition->OAB_Symptom_Relief

Caption: Multi-faceted mechanism of this compound in the bladder.

Experimental Protocols

Isolated Bladder Strip Contractility Assay

This assay is fundamental for assessing the direct relaxant effects of compounds on bladder smooth muscle.

  • Tissue Preparation: Human or animal bladders are obtained and placed in cold Krebs-Henseleit buffer. The detrusor muscle is dissected free from the urothelium and surrounding connective tissue. Longitudinal strips of the detrusor muscle (typically 2-3 mm wide and 5-10 mm long) are prepared.

  • Mounting: The muscle strips are mounted in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. One end of the strip is attached to a fixed hook, and the other to an isometric force transducer.

  • Equilibration and Pre-contraction: The strips are allowed to equilibrate under a resting tension (e.g., 1 gram) for a period of 60-90 minutes, with regular changes of the buffer. Following equilibration, the strips are pre-contracted with an agent such as carbachol (B1668302) or potassium chloride (KCl) to induce a stable, submaximal contraction.

  • Compound Administration: Once a stable contraction plateau is achieved, cumulative concentration-response curves are generated by the stepwise addition of this compound to the organ bath.

  • Data Analysis: The relaxant response at each concentration is measured as the percentage reduction of the pre-contracted tone. EC50 values are calculated from the concentration-response curves.

cAMP Accumulation Assay

This assay quantifies the intracellular accumulation of cAMP in response to β3-AR activation.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human β3-adrenoceptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96- or 384-well plates and grown to confluence.

  • Assay Procedure:

    • The culture medium is removed, and the cells are washed with a pre-warmed assay buffer.

    • Cells are then incubated with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

    • This compound at various concentrations is added to the wells, and the plates are incubated at 37°C for a specified time (e.g., 30 minutes).

  • cAMP Measurement: The reaction is stopped by cell lysis. The intracellular cAMP concentration is then determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. In this format, endogenously produced cAMP competes with a labeled cAMP tracer for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP produced by the cells.

  • Data Analysis: A standard curve is generated using known concentrations of cAMP. The amount of cAMP in the cell lysates is interpolated from the standard curve, and concentration-response curves are plotted to determine the EC50 of this compound.

Afferent Nerve Activity Recording

This technique allows for the direct measurement of the effects of β3-AR agonists on the electrical activity of bladder sensory nerves.

  • Animal Preparation: Anesthetized rodents (e.g., rats or mice) are used. The urinary bladder and its associated pelvic nerves are exposed via a midline abdominal incision.

  • Nerve Isolation and Recording: A fine branch of the pelvic nerve innervating the bladder is carefully dissected and placed on a recording electrode (e.g., a bipolar silver wire or suction electrode).

  • Bladder Catheterization and Filling: A catheter is inserted into the bladder dome for controlled infusion of saline to mimic bladder filling and to measure intravesical pressure.

  • Experimental Protocol:

    • Baseline afferent nerve activity is recorded during graded bladder distension.

    • This compound is administered intravenously or intra-arterially.

    • Afferent nerve activity and intravesical pressure are continuously recorded during subsequent bladder filling cycles.

  • Data Analysis: The frequency of afferent nerve firing (spikes per second) is analyzed in relation to the intravesical pressure before and after drug administration. A reduction in firing frequency at a given pressure indicates an inhibitory effect of the compound on bladder afferent signaling.

Conclusion

This compound's mechanism of action in the bladder is multifaceted, extending beyond simple detrusor muscle relaxation. While its primary effect is mediated through the selective activation of β3-adrenoceptors on bladder smooth muscle cells, leading to a cAMP-dependent relaxation, its influence on the urothelium and afferent nerves plays a crucial role in its overall therapeutic efficacy for overactive bladder. The quantitative pharmacological data demonstrate its selectivity for the β3-AR, and the detailed experimental protocols provided herein serve as a guide for the continued investigation and development of this class of therapeutic agents. A comprehensive understanding of these diverse mechanisms is essential for the rational design and clinical application of future treatments for lower urinary tract disorders.

References

Solabegron pharmacokinetics and pharmacodynamics in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Solabegron (formerly GW427353) is a selective agonist of the β3-adrenergic receptor (β3-AR) that has been investigated for the treatment of overactive bladder (OAB).[1] As a β3-AR agonist, this compound relaxes the detrusor smooth muscle of the bladder, thereby increasing bladder capacity and reducing the symptoms of OAB.[2][3] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, summarizing key data from in vitro and in vivo studies to inform further research and development.

Pharmacodynamics

The pharmacodynamic properties of this compound have been primarily characterized by its selective activation of the β3-AR, leading to downstream signaling events that promote bladder relaxation.

In Vitro Potency and Selectivity

Preclinical studies have established this compound as a potent and selective β3-AR agonist. In Chinese Hamster Ovary (CHO) cells engineered to express human β-adrenergic receptor subtypes, this compound demonstrated a high affinity and functional activity at the β3-AR with minimal activity at β1- and β2-ARs.[4][5]

Table 1: In Vitro Activity of this compound at Human β-Adrenergic Receptors

ParameterValueCell LineReference
β3-AR EC50 22 ± 6 nMCHO cells expressing human β3-AR
β3-AR Intrinsic Activity 90% of isoproterenolCHO cells expressing human β3-AR
β1-AR Activity Minimal response (<10% of isoproterenol) at 10,000 nMCHO cells expressing human β1-AR
β2-AR Activity Minimal response (<10% of isoproterenol) at 10,000 nMCHO cells expressing human β2-AR
Mechanism of Action: Signaling Pathway

Activation of the β3-AR by this compound initiates a downstream signaling cascade that results in the relaxation of the detrusor muscle. This process is primarily mediated by the Gs alpha subunit of the G-protein coupled receptor, which activates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to decrease intracellular calcium concentrations and reduce the contractility of the bladder smooth muscle.

G This compound This compound Beta3_AR β3-Adrenergic Receptor This compound->Beta3_AR binds to G_Protein Gs Protein Beta3_AR->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase stimulates cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA activates Bladder_Relaxation Detrusor Muscle Relaxation PKA->Bladder_Relaxation leads to

Figure 1. this compound Signaling Pathway

In Vivo Pharmacodynamics in a Canine Model

The functional effects of this compound on bladder activity have been demonstrated in anesthetized dogs. In a model of acetic acid-induced bladder irritation, intravenous administration of this compound was shown to increase the volume threshold required to elicit a micturition reflex, indicating an increase in bladder capacity. This effect was achieved without compromising the ability of the bladder to void.

Table 2: In Vivo Efficacy of this compound in Anesthetized Dogs

Preclinical ModelEndpointResultReference
Anesthetized Dog Micturition Reflex ThresholdIncreased
Bladder Pressure During FillingDecreased
Voiding EfficiencyNo effect
Mean Arterial PressureNo effect
Heart RateIncreased

Pharmacokinetics

Detailed quantitative data on the pharmacokinetics of this compound in preclinical species such as rats, dogs, and monkeys, including parameters like Cmax, Tmax, AUC, and half-life, are not extensively available in the public domain. The primary focus of published research has been on the drug's pharmacodynamic effects.

Experimental Protocols

In Vitro cAMP Accumulation Assay

Objective: To determine the potency and selectivity of this compound at human β-adrenergic receptor subtypes.

Methodology:

  • Chinese Hamster Ovary (CHO) cells were stably transfected to express recombinant human β1-, β2-, or β3-adrenergic receptors.

  • Cells were incubated with varying concentrations of this compound.

  • The intracellular accumulation of cyclic adenosine monophosphate (cAMP) was measured as an indicator of receptor activation.

  • The EC50 (the concentration of agonist that produces 50% of the maximal response) and intrinsic activity (relative to the full agonist isoproterenol) were calculated.

In Vivo Anesthetized Dog Model of Bladder Function

Objective: To evaluate the effect of this compound on bladder capacity and micturition reflex in vivo.

Methodology:

  • Female dogs were anesthetized.

  • A catheter was inserted into the bladder for saline infusion and pressure measurement.

  • Control micturition voids were established by infusing saline until a bladder contraction was induced.

  • This compound or vehicle was administered as an intravenous bolus.

  • The bladder was then infused with a 0.7% acetic acid solution to induce bladder irritation and hyperactivity.

  • The volume of acetic acid solution required to evoke a micturition reflex (micturition threshold) was measured before and after drug administration.

G cluster_0 Preparation cluster_1 Control Phase cluster_2 Treatment Phase cluster_3 Challenge Phase Anesthetize Anesthetize Dog Catheterize Catheterize Bladder Anesthetize->Catheterize Saline_Infusion Infuse Saline Catheterize->Saline_Infusion Control_Voids Establish Control Micturition Voids (x4) Saline_Infusion->Control_Voids Drug_Admin Administer this compound (i.v.) or Vehicle Control_Voids->Drug_Admin Stabilization 5-min Stabilization Drug_Admin->Stabilization Acetic_Acid_Infusion Infuse Acetic Acid Stabilization->Acetic_Acid_Infusion Evoke_Voids Evoke Acetic Acid Induced Voids (x3) Acetic_Acid_Infusion->Evoke_Voids Measure_Threshold Measure Micturition Volume Threshold Evoke_Voids->Measure_Threshold

Figure 2. In Vivo Dog Bladder Function Experimental Workflow

Conclusion

References

Preclinical Profile of Solabegron: A Technical Guide for Overactive Bladder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence for Solabegron (formerly GW427353), a selective β3-adrenoceptor agonist, in the context of overactive bladder (OAB) models. The information presented herein is intended to support further research and development in the field of urology and pharmacology.

Mechanism of Action

This compound is a potent and selective agonist of the β3-adrenergic receptor.[1][2] The activation of β3-adrenoceptors in the detrusor muscle of the bladder is the primary mechanism responsible for its therapeutic effect in OAB.[1] This activation initiates a signaling cascade that leads to smooth muscle relaxation, thereby increasing bladder capacity and reducing the symptoms of OAB.[1][2]

Signaling Pathway

The binding of this compound to the β3-adrenoceptor, a Gs protein-coupled receptor, stimulates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, is believed to phosphorylate various downstream targets that ultimately result in the relaxation of the bladder smooth muscle.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound B3_AR β3-Adrenoceptor (Gs-coupled) This compound->B3_AR Binds to AC Adenylyl Cyclase B3_AR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bladder Smooth Muscle Relaxation PKA->Relaxation Promotes

Caption: this compound's β3-Adrenoceptor Signaling Pathway.

In Vitro Preclinical Data

Receptor Selectivity and Potency

Studies in Chinese Hamster Ovary (CHO) cells expressing human recombinant β-adrenoceptors have demonstrated this compound's high selectivity and potency for the β3-adrenoceptor subtype.

ParameterValueCell LineReceptor Subtype
EC50 for cAMP accumulation 22 ± 6 nMCHOHuman β3-AR
Intrinsic Activity 90% of isoproterenolCHOHuman β3-AR
Response at 10,000 nM Minimal (<10% of isoproterenol)CHOHuman β1-AR & β2-AR

Table 1: In Vitro Receptor Activity of this compound.

Bladder Tissue Relaxation

In isolated dog bladder strips, this compound has been shown to evoke concentration-dependent relaxation. This effect was attenuated by a non-selective β-blocker (bupranolol) and a β3-selective antagonist (SR59230A), but not by β1-selective (atenolol) or β2-selective (ICI 118551) antagonists, confirming the β3-adrenoceptor-mediated mechanism of action.

In Vivo Preclinical Data

Overactive Bladder Model in Dogs

In an anesthetized dog model of overactive bladder induced by intravesical acetic acid, this compound demonstrated a significant increase in the volume required to evoke the micturition reflex, without impairing the ability of the bladder to void.

Treatment GroupMicturition Volume Threshold (Pre-treatment)Micturition Volume Threshold (Post-treatment)% Change from Pre-treatment
Vehicle 35.0 ± 4.0 mL25.0 ± 4.0 mL-29%
This compound (1 mg/kg) 32.7 ± 4.1 mL37.7 ± 2.6 mL+15%
This compound (3 mg/kg) 35.4 ± 3.4 mL46.4 ± 4.4 mL+31%
p < 0.01 from vehicle

Table 2: Effect of this compound on Micturition Reflex Threshold in an Acetic Acid-Induced OAB Dog Model.

Experimental Protocols

In Vitro Bladder Strip Relaxation Assay

This protocol outlines a general method for assessing the relaxant effects of compounds on isolated bladder tissue, based on established methodologies.

G cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_protocol Contraction and Relaxation Protocol Euthanasia Euthanize Animal (e.g., dog, rat) Bladder_Extraction Excise Urinary Bladder Euthanasia->Bladder_Extraction Dissection Dissect Bladder Strips (e.g., 2x10 mm) Bladder_Extraction->Dissection Mounting Mount Strips in Organ Bath (Krebs solution, 37°C, 95% O2/5% CO2) Transducer Connect to Isometric Force Transducer Mounting->Transducer Equilibration Equilibrate Under Tension (e.g., 1g for 60 min) Transducer->Equilibration Pre-contraction Induce Contraction (e.g., Carbachol (B1668302), KCl) Compound_Addition Cumulative Addition of this compound Pre-contraction->Compound_Addition Recording Record Changes in Tension Compound_Addition->Recording Analysis Calculate % Relaxation Recording->Analysis

Caption: Workflow for In Vitro Bladder Strip Relaxation Assay.

Detailed Steps:

  • Tissue Preparation: Euthanize the animal (e.g., dog or rat) according to approved ethical guidelines. Immediately excise the urinary bladder and place it in cold, oxygenated Krebs solution. Dissect the bladder into longitudinal strips of appropriate dimensions (e.g., 2 x 10 mm).

  • Experimental Setup: Mount the bladder strips in organ baths containing Krebs solution maintained at 37°C and bubbled with 95% O2 / 5% CO2. Attach one end of the strip to a fixed hook and the other to an isometric force transducer. Allow the tissues to equilibrate under a resting tension (e.g., 1 gram) for at least 60 minutes, with periodic washing.

  • Contraction and Relaxation Protocol: Induce a stable contraction using an appropriate agent (e.g., carbachol or potassium chloride). Once a stable plateau is reached, add this compound in a cumulative concentration-response manner. Record the changes in tension after each addition.

  • Data Analysis: Express the relaxation at each concentration as a percentage of the pre-induced contraction.

In Vivo Cystometry in an OAB Rodent Model

This protocol describes a general procedure for evaluating the effects of a test compound on bladder function in a conscious rat model of OAB induced by acetic acid.

G cluster_surgery Surgical Preparation cluster_cystometry Cystometry Procedure cluster_oab OAB Induction and Treatment Anesthesia Anesthetize Rat Catheter_Implantation Implant Bladder Catheter Anesthesia->Catheter_Implantation Recovery Allow for Post-Surgical Recovery Catheter_Implantation->Recovery Placement Place Conscious Rat in Metabolic Cage Connection Connect Catheter to Infusion Pump and Pressure Transducer Placement->Connection Baseline Record Baseline Micturition Cycles (Saline Infusion) Connection->Baseline OAB_Induction Induce OAB (e.g., Intravesical Acetic Acid) Compound_Admin Administer this compound (e.g., i.v., p.o.) OAB_Induction->Compound_Admin Post_Treatment_Recording Record Micturition Cycles Compound_Admin->Post_Treatment_Recording Analysis Analyze Urodynamic Parameters Post_Treatment_Recording->Analysis

Caption: Experimental Workflow for In Vivo Conscious Cystometry.

Detailed Steps:

  • Surgical Preparation: Anesthetize the rat and surgically implant a catheter into the bladder dome. The external end of the catheter is tunneled subcutaneously and exteriorized at the nape of the neck. Allow the animal to recover from surgery for a sufficient period (e.g., 3-5 days).

  • Cystometry Procedure: On the day of the experiment, place the conscious, freely moving rat in a metabolic cage. Connect the bladder catheter to an infusion pump and a pressure transducer.

  • Baseline Recording: Infuse saline into the bladder at a constant rate (e.g., 0.05-0.1 mL/min) and record several micturition cycles to establish baseline urodynamic parameters.

  • OAB Induction and Treatment: Induce bladder overactivity by switching the infusate to a dilute acetic acid solution. After a stable period of overactivity is established, administer this compound via the desired route (e.g., intravenous, oral).

  • Post-Treatment Recording and Analysis: Continue to record micturition cycles after drug administration. Analyze the data to determine changes in urodynamic parameters, including:

    • Bladder Capacity: The volume of infused fluid at the time of micturition.

    • Micturition Interval: The time between voids.

    • Voiding Pressure: The peak intravesical pressure during micturition.

    • Basal Pressure: The intravesical pressure between voids.

    • Non-voiding Contractions: The frequency and amplitude of bladder contractions that do not result in voiding.

This technical guide summarizes the key preclinical findings for this compound in overactive bladder models and provides standardized protocols for further investigation. The data presented supports the continued development of this compound as a potential therapeutic agent for OAB.

References

Investigational Studies of Solabegron for Irritable Bowel Syndrome: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solabegron (formerly GW-427,353) is a selective β3-adrenergic receptor agonist that has been investigated as a potential therapeutic agent for irritable bowel syndrome (IBS). This document provides a comprehensive technical overview of the available investigational data. Preclinical studies have elucidated a novel mechanism of action involving the release of somatostatin (B550006) from adipocytes, leading to the inhibition of enteric neuron excitability. A Phase II clinical trial in patients with IBS has been completed and suggested a significant reduction in pain associated with the disorder. This whitepaper synthesizes the available quantitative data, details the experimental protocols from key studies, and provides visualizations of the signaling pathways and experimental workflows to support further research and development in this area.

Introduction

Irritable bowel syndrome (IBS) is a chronic functional gastrointestinal disorder characterized by recurrent abdominal pain, bloating, and altered bowel habits. The pathophysiology of IBS is complex and not fully understood, involving visceral hypersensitivity, altered gut motility, and gut-brain axis dysregulation. Current therapeutic options often provide incomplete relief, highlighting the need for novel treatment strategies.

This compound is a selective agonist for the β3-adrenergic receptor.[1] This receptor is known to be expressed on adipocytes and enteric neurons.[2] The therapeutic potential of β3-adrenergic receptor activation in treating IBS is being explored due to its role in visceral analgesia and modulation of gastrointestinal motility.[3] A Phase II clinical trial has been conducted to evaluate the efficacy and safety of this compound in patients with IBS.[4] This paper will delve into the details of the investigational studies of this compound for IBS.

Mechanism of Action

This compound exerts its effects through the activation of β3-adrenergic receptors. The proposed mechanism for its visceral analgesic effect in the gastrointestinal tract involves a unique signaling pathway that leads to the modulation of enteric neuron activity.

Signaling Pathway

The activation of β3-adrenergic receptors on adipocytes by this compound triggers the release of somatostatin (SST).[2] Somatostatin then acts on SST2 receptors expressed on submucous neurons, leading to an inhibitory effect and a decrease in neuronal excitability. This reduction in neuronal firing is believed to be the neurophysiological basis for the visceral analgesic effects observed with this compound.

Solabegron_Signaling_Pathway This compound This compound Beta3_AR β3-Adrenergic Receptor (on Adipocyte) This compound->Beta3_AR binds to Adipocyte Adipocyte Beta3_AR->Adipocyte activates Somatostatin Somatostatin (SST) Release Adipocyte->Somatostatin stimulates SST2_Receptor SST2 Receptor (on Enteric Neuron) Somatostatin->SST2_Receptor acts on Enteric_Neuron Enteric Neuron SST2_Receptor->Enteric_Neuron inhibits Inhibition Inhibition of Neuronal Excitability Enteric_Neuron->Inhibition Analgesia Visceral Analgesia Inhibition->Analgesia leads to

This compound's proposed mechanism of action in the gut.

Clinical Investigational Studies

A Phase II clinical trial (NCT00394186) was conducted to assess the efficacy and safety of this compound in patients with IBS. While the full, detailed results of this study have not been widely published in peer-reviewed literature, available information indicates a positive outcome for the primary endpoint of pain reduction.

Phase IIa Study in Irritable Bowel Syndrome (NCT00394186)

This study was a randomized, double-blind, placebo-controlled, crossover trial designed to evaluate the efficacy and safety of this compound in subjects with IBS.

  • Study Design: The trial employed a crossover design where patients would receive both this compound and a placebo during different treatment periods.

  • Patient Population: The study enrolled 102 patients diagnosed with IBS.

  • Primary Outcome: The primary endpoint was the assessment of a significant reduction in pain associated with IBS.

  • Secondary Outcomes: Secondary measures included an evaluation of the overall improvement in quality of life.

Publicly available information indicates that this compound demonstrated a statistically significant reduction in pain associated with IBS when compared to placebo. There was also a reported trend towards a greater improvement in the quality of life for patients receiving this compound. The tolerability profile of this compound was found to be similar to that of the placebo.

Study in Healthy Volunteers

A study was conducted to evaluate the dose-response effect of this compound on gastrointestinal transit, bowel function, and somatostatin levels in healthy volunteers.

  • Study Design: This was a randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: 36 healthy volunteers were randomized to receive either this compound or a placebo.

  • Dosing: Participants received oral this compound at doses of 50 mg or 200 mg twice daily, or a placebo, for 7 days.

  • Assessments: Gastrointestinal transit was measured using radiolabeled markers. Bowel function was recorded in a daily diary. Plasma levels of this compound, its active metabolite, and somatostatin were measured.

The study in healthy volunteers provided the following pharmacokinetic and safety data:

ParameterThis compound (50 mg BID)This compound (200 mg BID)Placebo
Number of Subjects 121212
Effect on Gastric Emptying No significant effectNo significant effectNo significant effect
Effect on Small Bowel Transit No significant effectNo significant effectNo significant effect
Effect on Colonic Transit No significant effectNo significant effectNo significant effect
Plasma Somatostatin Levels No significant changeNo significant changeNo significant change
Adverse Events Tolerability similar to placeboTolerability similar to placebo-

Data synthesized from the study in healthy volunteers. BID = twice daily.

Preclinical Studies

Preclinical research has been instrumental in defining the mechanism of action of this compound. These studies have demonstrated that this compound is a selective β3-adrenergic receptor agonist and that its visceral analgesic effects are mediated by the release of somatostatin.

Experimental Workflow: In Vitro and Ex Vivo Studies

The following diagram illustrates a typical experimental workflow used in the preclinical evaluation of this compound's mechanism of action.

Preclinical_Workflow cluster_invitro In Vitro cluster_exvivo Ex Vivo Cell_Culture Culture of Human Enteric Neurons and Adipocytes Solabegron_Application Application of this compound (GW427353) Cell_Culture->Solabegron_Application VSD_Imaging Voltage-Sensitive Dye Imaging of Neuronal Activity Solabegron_Application->VSD_Imaging SST_Assay Somatostatin Release Assay from Adipocytes (ELISA) Solabegron_Application->SST_Assay Data_Analysis1 Data Analysis: Neuronal Firing Rate VSD_Imaging->Data_Analysis1 Data_Analysis2 Data Analysis: Somatostatin Concentration SST_Assay->Data_Analysis2 Tissue_Prep Preparation of Human Submucosal Tissue Drug_Perfusion Perfusion with this compound and/or Antagonists Tissue_Prep->Drug_Perfusion Electrophysiology Electrophysiological Recording of Neuronal Activity Drug_Perfusion->Electrophysiology Data_Analysis3 Data Analysis: Synaptic Input and Spike Frequency Electrophysiology->Data_Analysis3

A representative workflow for preclinical studies of this compound.

Discussion and Future Directions

The available data from investigational studies of this compound for IBS suggest a promising therapeutic potential, particularly in addressing the cardinal symptom of abdominal pain. The novel mechanism of action, involving the local release of somatostatin in the gut, offers a targeted approach to visceral analgesia.

The positive, albeit not fully published, results from the Phase IIa trial in IBS patients warrant further investigation. Future clinical trials with larger patient populations and longer treatment durations would be necessary to fully establish the efficacy and safety profile of this compound for this indication. Furthermore, exploring the efficacy of this compound in different IBS subtypes (IBS-D, IBS-C, and IBS-M) could provide valuable insights into its optimal use.

The study in healthy volunteers indicated that this compound does not significantly alter gastrointestinal transit. This suggests that its primary benefit in IBS may be through its analgesic effect rather than a direct modulation of gut motility. This could be advantageous, as it might be applicable to a broader range of IBS patients, regardless of their predominant bowel habits.

Conclusion

This compound, a selective β3-adrenergic receptor agonist, has demonstrated potential as a novel treatment for irritable bowel syndrome. Its unique mechanism of action, centered on the release of somatostatin and the subsequent inhibition of enteric neuron excitability, provides a strong rationale for its visceral analgesic effects. While the publicly available quantitative data from the Phase II trial in IBS patients is limited, the reported significant reduction in pain is encouraging. Further clinical development and publication of detailed trial results are crucial to fully elucidate the therapeutic role of this compound in the management of IBS. The findings from the studies summarized in this whitepaper provide a solid foundation for continued research in this promising area of gastroenterology.

References

Solabegron: A Technical Guide to its Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solabegron, also known by its code name GW-427,353, is a selective β3-adrenergic receptor agonist that has been investigated for the treatment of overactive bladder (OAB) and irritable bowel syndrome (IBS).[1] This technical guide provides an in-depth overview of the molecular structure, chemical properties, and mechanism of action of this compound. It includes a compilation of quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of its signaling pathway and experimental workflows.

Molecular Structure and Chemical Properties

This compound is a biaryl phenethanolamine compound.[1] Its chemical structure is characterized by a biphenyl (B1667301) carboxylic acid moiety linked to a phenethanolamine group through an ethylamino chain.

PropertyValueReference
IUPAC Name 3'-[(2-{[(2R)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino}ethyl)amino]-3-biphenylcarboxylic acid[1]
CAS Number 252920-94-8[1]
Molecular Formula C23H23ClN2O3[1]
Molar Mass 410.90 g·mol−1
Synonyms GW-427,353, 3-[3-[2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]ethylamino]phenyl]benzoic acid
HCl Salt CAS Number 451470-34-1

Mechanism of Action and Signaling Pathway

This compound is a selective agonist for the β3-adrenergic receptor. Its mechanism of action involves the stimulation of these receptors, which are found in various tissues, including the smooth muscle of the bladder and on adipocytes.

In Overactive Bladder (OAB):

Activation of β3-adrenoceptors in the bladder's detrusor muscle leads to smooth muscle relaxation. This relaxation increases bladder capacity and reduces the symptoms of OAB, such as urinary urgency and frequency.

In Irritable Bowel Syndrome (IBS):

This compound has been shown to produce visceral analgesia by stimulating the release of somatostatin (B550006) from adipocytes. Somatostatin then acts on enteric neurons to reduce hyperexcitability, which is thought to contribute to the pain associated with IBS.

The signaling pathway initiated by this compound binding to the β3-adrenergic receptor primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

Solabegron_Signaling_Pathway This compound This compound Beta3_AR β3-Adrenergic Receptor This compound->Beta3_AR binds to G_Protein Gs Protein Beta3_AR->G_Protein activates Somatostatin_Release Somatostatin Release (Adipocytes) Beta3_AR->Somatostatin_Release stimulates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Bladder_Relaxation Bladder Smooth Muscle Relaxation PKA->Bladder_Relaxation leads to Visceral_Analgesia Visceral Analgesia Somatostatin_Release->Visceral_Analgesia results in OAB_Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms (8 weeks) cluster_endpoints Efficacy & Safety Assessment Screening Patient Screening (Women with moderate-to-severe OAB) Enrollment Enrollment (n=258) Screening->Enrollment Randomization Randomized, Double-Blind Enrollment->Randomization Placebo Placebo (n=85) Randomization->Placebo Solabegron_50 This compound 50 mg twice daily (n=88) Randomization->Solabegron_50 Solabegron_125 This compound 125 mg twice daily (n=85) Randomization->Solabegron_125 Primary_Endpoint Primary Endpoint: % change in incontinence episodes/24h Placebo->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: - Change in micturitions/24h - Change in urgency episodes/24h - Change in volume voided Placebo->Secondary_Endpoints Safety_Assessment Safety Assessment: Adverse events, vital signs, ECG Placebo->Safety_Assessment Solabegron_50->Primary_Endpoint Solabegron_50->Secondary_Endpoints Solabegron_50->Safety_Assessment Solabegron_125->Primary_Endpoint Solabegron_125->Secondary_Endpoints Solabegron_125->Safety_Assessment Solabegron_Synthesis_Workflow Starting_Materials Starting Materials (e.g., substituted benzaldehydes, -amino acids) Intermediate_1 Intermediate 1 (e.g., chiral amino alcohol) Starting_Materials->Intermediate_1 Multi-step synthesis Intermediate_2 Intermediate 2 (e.g., biphenyl derivative) Starting_Materials->Intermediate_2 Multi-step synthesis Coupling Coupling Reaction Intermediate_1->Coupling Intermediate_2->Coupling Purification Purification (e.g., Chromatography) Coupling->Purification Solabegron_Final This compound Purification->Solabegron_Final

References

Solabegron's Role in Detrusor Muscle Relaxation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solabegron (formerly GW427353) is a potent and selective β3-adrenergic receptor (β3-AR) agonist that has demonstrated significant efficacy in the relaxation of detrusor smooth muscle. This function is critical for its therapeutic potential in the treatment of overactive bladder (OAB). The primary mechanism of action involves the activation of the β3-AR on detrusor muscle cells, initiating a canonical Gs-protein coupled signaling cascade that leads to smooth muscle relaxation and increased bladder capacity. This document provides a comprehensive technical overview of the pharmacological data, experimental methodologies, and underlying signaling pathways related to this compound's action on the detrusor muscle.

Introduction

The urinary bladder's function is divided into two main phases: storage and voiding. The storage phase requires the detrusor, the main smooth muscle component of the bladder wall, to remain relaxed to accommodate increasing volumes of urine at low pressure. Involuntary contractions of the detrusor during this phase lead to the symptoms of OAB, including urinary urgency and frequency.

β3-adrenergic receptors are the predominant β-adrenoceptor subtype expressed in the human detrusor muscle.[1] Their activation is a key physiological mechanism for inducing detrusor relaxation.[1] this compound is a selective agonist for this receptor, offering a targeted therapeutic approach to enhance bladder storage function by directly promoting detrusor relaxation.[2]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized in various in vitro systems. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Potency of this compound
Assay SystemParameterValueReference
CHO Cells (human β3-AR)EC50 (cAMP accumulation)22 ± 6 nM[2][3]
CHO Cells (human β3-AR)EC50 (cAMP accumulation)27.6 nM
Human Bladder Strips (KCl pre-contracted)EC50 (Relaxation)1.9 nM

EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum.

Table 2: Adrenergic Receptor Selectivity of this compound
Assay SystemParameterβ1-ARβ2-ARβ3-ARReference
CHO CellsEC50 (cAMP accumulation)588 nM>10,000 nM27.6 nM
CHO CellsMinimal Response at 10,000 nM-
CHO CellsSelectivity Fold (vs. β3)21.3x>362x1x

Selectivity is calculated as the ratio of EC50 values (EC50 β1 or β2 / EC50 β3). A higher value indicates greater selectivity for the β3 receptor.

Signaling Pathway of this compound-Mediated Detrusor Relaxation

This compound exerts its relaxant effect by activating a well-defined intracellular signaling cascade upon binding to the β3-adrenergic receptor on the surface of detrusor smooth muscle cells.

  • Receptor Binding and G-Protein Activation : this compound binds to the β3-AR, a Gs-protein coupled receptor (GPCR). This binding induces a conformational change in the receptor, leading to the activation of the associated Gs protein.

  • Adenylyl Cyclase and cAMP Production : The activated α-subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation : The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).

  • Downstream Effects and Muscle Relaxation : Activated PKA phosphorylates several downstream targets, leading to a decrease in intracellular Ca²⁺ concentration and a reduction in the sensitivity of the contractile machinery to Ca²⁺. Key mechanisms include:

    • Activation of K⁺ Channels : PKA can phosphorylate and activate large-conductance Ca²⁺-activated potassium (BKCa) channels. The resulting efflux of K⁺ hyperpolarizes the cell membrane, which inhibits the opening of voltage-gated Ca²⁺ channels and reduces Ca²⁺ influx, promoting relaxation.

    • Modulation of Ca²⁺ Sequestration : PKA-induced phosphorylation can enhance the activity of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, increasing the sequestration of Ca²⁺ back into the sarcoplasmic reticulum.

    • Inhibition of Acetylcholine (B1216132) Release : Evidence also suggests a potential secondary mechanism where β3-AR activation on presynaptic nerve terminals inhibits the release of acetylcholine (ACh), the primary excitatory neurotransmitter in the bladder, further contributing to a reduction in contractile tone.

Solabegron_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound B3AR β3-Adrenergic Receptor This compound->B3AR Binds to Gs Gs Protein B3AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Stimulates BKCa BKCa Channel (K+ Efflux) Relaxation Detrusor Muscle Relaxation BKCa->Relaxation Causes Hyperpolarization PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->BKCa PKA->Relaxation ↓ Intracellular Ca²⁺ ↓ Myosin Light Chain Phosphorylation cAMP_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture 1. Culture CHO cells expressing β-AR subtype Plate 2. Seed cells into multi-well plate Culture->Plate Dilute 3. Prepare serial dilutions of this compound Stimulate 4. Stimulate cells with This compound dilutions Plate->Stimulate Lyse 5. Lyse cells to release intracellular contents Stimulate->Lyse Stimulate->Lyse Detect 6. Quantify cAMP levels (e.g., HTRF, ELISA) Lyse->Detect Analyze 7. Plot dose-response curve & Calculate EC50 Detect->Analyze Detect->Analyze Organ_Bath_Workflow cluster_prep Tissue Preparation cluster_exp Relaxation Measurement cluster_analysis Data Analysis Dissect 1. Dissect detrusor muscle into strips Mount 2. Mount strips in organ bath with Krebs solution Dissect->Mount Equilibrate 3. Equilibrate under tension (60-90 min) Mount->Equilibrate Contract 4. Pre-contract tissue (e.g., with KCl) Equilibrate->Contract AddDrug 5. Add cumulative concentrations of this compound Contract->AddDrug Record 6. Record isometric tension changes AddDrug->Record Calculate 7. Calculate % Relaxation vs. pre-contracted tone Record->Calculate Plot 8. Plot dose-response curve & determine EC50/Emax Calculate->Plot

References

Early-Phase Clinical Trial Results for Solabegron: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solabegron (formerly GW-427,353) is a selective agonist of the β3-adrenergic receptor that has been investigated for the treatment of overactive bladder (OAB) and irritable bowel syndrome (IBS).[1] As a β3-adrenergic receptor agonist, this compound's mechanism of action is centered on the relaxation of smooth muscle and modulation of visceral sensation.[1] This document provides a comprehensive summary of the available early-phase clinical trial data for this compound, with a focus on quantitative outcomes, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action

This compound exerts its therapeutic effects through the selective activation of β3-adrenergic receptors. This activation initiates a downstream signaling cascade primarily through the Gs alpha subunit of the G-protein coupled receptor. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[2][3][4]

In the context of Overactive Bladder , the elevated cAMP levels in the detrusor muscle of the bladder are thought to promote relaxation, thereby increasing bladder capacity and reducing the symptoms of OAB.

For Irritable Bowel Syndrome , the proposed mechanism involves visceral analgesia mediated by the release of somatostatin (B550006) from adipocytes. This release is triggered by the activation of β3-adrenergic receptors, and the subsequent interaction of somatostatin with its receptors on enteric neurons is believed to reduce the hyperexcitability of these neurons, a key factor in the abdominal pain associated with IBS.

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental designs, the following diagrams have been generated using the DOT language.

Signaling Pathway of this compound in Detrusor Muscle

This compound This compound Beta3_AR β3-Adrenergic Receptor This compound->Beta3_AR binds to Gs_Protein Gs Protein Beta3_AR->Gs_Protein activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation leads to

Caption: this compound's signaling cascade in bladder smooth muscle cells.

Proposed Mechanism of Action of this compound in Irritable Bowel Syndrome

This compound This compound Beta3_AR_Adipocyte β3-Adrenergic Receptor This compound->Beta3_AR_Adipocyte activates Adipocyte Adipocyte Somatostatin Somatostatin Beta3_AR_Adipocyte->Somatostatin stimulates release of SSTR Somatostatin Receptor Somatostatin->SSTR binds to Enteric_Neuron Enteric Neuron Reduced_Hyperexcitability Reduced Neuronal Hyperexcitability SSTR->Reduced_Hyperexcitability leads to Visceral_Analgesia Visceral Analgesia Reduced_Hyperexcitability->Visceral_Analgesia results in

References

Methodological & Application

Application Notes and Protocols: cAMP Accumulation Assay for Solabegron β3 Agonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solabegron (GW427353) is a selective agonist for the β3-adrenergic receptor (β3-AR), a member of the G protein-coupled receptor (GPCR) family.[1][2] The β3-AR is predominantly expressed in adipocytes and the detrusor muscle of the bladder.[1][3] Its activation is being explored for therapeutic applications in overactive bladder and irritable bowel syndrome.[2] The primary signaling pathway initiated by the activation of β3-AR involves the coupling to a stimulatory G protein (Gs), which in turn activates adenylyl cyclase to increase intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Therefore, a cAMP accumulation assay is a robust and direct method to quantify the agonistic activity of compounds like this compound at the β3-AR.

These application notes provide a detailed protocol for assessing the β3 agonism of this compound by measuring cAMP accumulation in a cell-based assay.

Principle of the cAMP Accumulation Assay

The cAMP accumulation assay is a competitive immunoassay designed to measure intracellular cAMP levels. In this assay, endogenous cAMP produced by cells upon stimulation of Gs-coupled receptors competes with an exogenously added labeled cAMP for binding to a specific anti-cAMP antibody. The detection system, often utilizing technologies like Homogeneous Time-Resolved Fluorescence (HTRF), generates a signal that is inversely proportional to the amount of intracellular cAMP. An increase in intracellular cAMP, triggered by a β3-AR agonist like this compound, will lead to a decrease in the measured signal, allowing for the quantification of agonist potency and efficacy.

Signaling Pathway of β3-Adrenergic Receptor Activation

Activation of the β3-adrenergic receptor by an agonist such as this compound initiates a signaling cascade that leads to the production of cAMP. The binding of the agonist causes a conformational change in the receptor, which facilitates the exchange of GDP for GTP on the α-subunit of the associated Gs protein. The activated Gsα subunit then dissociates from the βγ-subunits and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP activates downstream effectors like Protein Kinase A (PKA), leading to various cellular responses.

Gs_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound (Agonist) B3AR β3-Adrenergic Receptor This compound->B3AR Binds Gs Gs Protein (αβγ) B3AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP ATP->AC Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Experimental_Workflow cluster_preparation Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Culture CHO-hβ3-AR Cells Cell_Plating Plate Cells in 384-well Plate Cell_Culture->Cell_Plating Compound_Prep Prepare this compound Serial Dilutions Compound_Addition Add this compound to Wells Compound_Prep->Compound_Addition Cell_Plating->Compound_Addition Incubation Incubate at Room Temp (e.g., 30 min) Compound_Addition->Incubation Detection_Reagent Add cAMP Detection Reagents (e.g., HTRF) Incubation->Detection_Reagent Final_Incubation Incubate at Room Temp (e.g., 60 min) Detection_Reagent->Final_Incubation Read_Plate Read Plate on Compatible Reader Final_Incubation->Read_Plate Data_Normalization Normalize Data Read_Plate->Data_Normalization Dose_Response Generate Dose-Response Curve Data_Normalization->Dose_Response EC50_Calc Calculate EC50 Dose_Response->EC50_Calc

References

Application Notes and Protocols for Metabolic Studies of Adipocyte Cell Culture Treatment with Solabegron

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solabegron (also known as GW427353) is a potent and selective agonist for the β3-adrenergic receptor (β3-AR).[1] This receptor is predominantly expressed in adipose tissue, making it a key target for therapeutic interventions aimed at modulating adipocyte metabolism.[2] Activation of the β3-AR in adipocytes initiates a signaling cascade that enhances lipolysis and glucose uptake, processes central to energy homeostasis.[3] These application notes provide detailed protocols for treating cultured adipocytes with this compound to study its effects on key metabolic pathways. Due to the limited availability of public quantitative data specifically for this compound's metabolic effects on adipocytes, data from studies on the highly similar β3-AR agonist, Mirabegron (B1684304), is presented to illustrate the expected quantitative outcomes.

Mechanism of Action: β3-Adrenergic Receptor Signaling

This compound selectively binds to and activates the β3-adrenergic receptor, a G-protein coupled receptor (GPCR). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates and activates key enzymes and transcription factors responsible for lipolysis and glucose metabolism.[5]

Solabegron_Signaling_Pathway This compound This compound Beta3AR β3-Adrenergic Receptor This compound->Beta3AR Binds to AC Adenylyl Cyclase Beta3AR->AC Activates cAMP cAMP AC->cAMP Synthesizes ATP ATP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates & Activates ATGL Adipose Triglyceride Lipase (ATGL) PKA->ATGL Activates GLUT4 GLUT4 Translocation PKA->GLUT4 Promotes GeneExpression Gene Expression (UCP1, PGC-1α) PKA->GeneExpression Regulates Lipolysis Lipolysis HSL->Lipolysis ATGL->Lipolysis Triglycerides Triglycerides Triglycerides->Lipolysis FFA Free Fatty Acids Lipolysis->FFA Glycerol (B35011) Glycerol Lipolysis->Glycerol GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake Thermogenesis Thermogenesis GeneExpression->Thermogenesis

This compound signaling pathway in adipocytes.

Data Presentation

The following tables summarize the expected quantitative effects of a selective β3-AR agonist on adipocyte metabolism. Note: This data is derived from studies on Mirabegron and is intended to be representative of the effects of a selective β3-AR agonist like this compound.

Table 1: Effect of β3-AR Agonist (Mirabegron) on cAMP Production and Gene Expression

ParameterCell TypeConcentrationFold Change vs. ControlReference
cAMP Production Mouse Brown Adipocytes1 µM~4-fold
Mouse Brite Adipocytes1 µM~3.5-fold
UCP1 mRNA Expression Mouse Brown Adipocytes1 µM~6-fold
Mouse Brite Adipocytes1 µM~10-fold
PGC-1α mRNA Expression 3T3-L1 White Adipocytes1 µMUpregulated

Table 2: Effect of β3-AR Agonist (Mirabegron) on Lipolysis and Glucose Uptake

ParameterCell TypeConcentrationFold Change vs. ControlReference
Lipolysis (Glycerol Release) Human Brown/Beige Adipocytes100 nM~2.5-fold
Human Brown/Beige Adipocytes1 µM~3-fold
Glucose Uptake Mouse Brown Adipocytes1 µM~2.5-fold
Mouse Brite Adipocytes1 µM~2-fold

Experimental Protocols

Adipocyte Cell Culture and Differentiation

This protocol describes the differentiation of 3T3-L1 preadipocytes, a common model for studying adipogenesis.

Adipocyte_Differentiation_Workflow cluster_0 Day -2 to 0: Proliferation cluster_1 Day 0 to 2: Induction cluster_2 Day 2 to 4: Maturation cluster_3 Day 4 onwards: Maintenance Seed Seed 3T3-L1 Preadipocytes Confluency Grow to 100% Confluency (approx. 2 days) Seed->Confluency MDI_Medium Add Differentiation Medium I (MDI): DMEM + 10% FBS + 0.5 mM IBMX + 1 µM Dexamethasone + 10 µg/mL Insulin Confluency->MDI_Medium Day 0 Insulin_Medium Add Differentiation Medium II: DMEM + 10% FBS + 10 µg/mL Insulin MDI_Medium->Insulin_Medium Day 2 Maintenance_Medium Add Maintenance Medium: DMEM + 10% FBS Insulin_Medium->Maintenance_Medium Day 4 Mature_Adipocytes Mature Adipocytes (Ready for experiments Day 8-12) Maintenance_Medium->Mature_Adipocytes Lipolysis_Assay_Workflow Start Differentiated Adipocytes Wash Wash cells with PBS Start->Wash Starve Incubate in serum-free medium (e.g., 2 hours) Wash->Starve Treat Treat with this compound or Isoproterenol (positive control) in Krebs-Ringer buffer with 2% BSA Starve->Treat Incubate Incubate for 2-4 hours at 37°C Treat->Incubate Collect Collect medium supernatant Incubate->Collect Assay Quantify glycerol concentration using a colorimetric assay kit Collect->Assay Analyze Read absorbance (e.g., 570 nm) and calculate glycerol release Assay->Analyze

References

Application Notes and Protocols: Dosing and Administration of Solabegron in Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solabegron (formerly GW-427353) is a selective agonist for the β3-adrenergic receptor that has been investigated for the treatment of overactive bladder (OAB) and irritable bowel syndrome (IBS).[1] As a β3-adrenoceptor agonist, this compound relaxes the detrusor smooth muscle of the bladder during the storage phase, thereby increasing bladder capacity.[2] This document provides a detailed overview of the dosing and administration of this compound in clinical research, based on available data from Phase II clinical trials. It is intended to serve as a guide for researchers and professionals involved in the development of similar compounds or the design of future clinical studies.

Data Presentation: this compound Dosing in Overactive Bladder (OAB) Clinical Trials

The following tables summarize the quantitative data from key clinical trials of this compound for the treatment of OAB.

Table 1: Phase II Multicenter, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study [3][4][5]

ParameterDetails
Patient Population 258 adult women with moderate to severe OAB symptoms (averaging 4.5 incontinence episodes per day).
Dosage Arms 1. This compound 50 mg2. This compound 125 mg3. Placebo
Administration Oral, twice daily.
Treatment Duration 8 weeks.
Primary Efficacy Endpoint Percentage change from baseline in the number of incontinence episodes over 24 hours.
Key Results (125 mg dose) - 65.6% reduction from baseline in incontinence episodes.- 21% statistically significant adjusted mean difference from placebo (p=0.025).- Significant reduction in the frequency of urination.- Significant increase in the volume of urine voided.
Safety Well-tolerated with no notable changes in cardiovascular parameters as measured by 24-hour ambulatory blood pressure, clinical chemistry, hematology, or ECG parameters.

Table 2: Phase IIb (VEL-2002) Multicenter, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study

ParameterDetails
Patient Population 435 adult women aged 18 to 80 with signs and symptoms of OAB.
Dosage Arms 1. This compound 125 mg2. This compound 175 mg3. Placebo
Administration Oral, twice daily.
Treatment Duration 12 weeks.
Primary Efficacy Endpoint Mean change in the number of micturitions per day.
Key Results - Statistically significant improvement in the primary endpoint compared to placebo.- Statistically significant improvements in multiple secondary endpoints, including percent reduction of urge urinary incontinence episodes, dry rate, and urgency episodes.
Safety Generally well-tolerated. Treatment-emergent adverse events and serious adverse events were infrequent and comparable between the this compound and placebo-treated groups.

Experimental Protocols

While detailed, step-by-step official protocols for the this compound clinical trials are not publicly available, the following represents a synthesized protocol for a Phase IIb study based on the reported methodologies.

Representative Protocol: Phase IIb, Multicenter, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study of this compound for Overactive Bladder (OAB)

1. Study Objectives:

  • Primary: To evaluate the efficacy of two different doses of this compound administered twice daily compared to placebo in reducing the mean number of micturitions per day in adult female subjects with OAB.

  • Secondary: To assess the effects of this compound on other OAB symptoms, including incontinence episodes, urgency episodes, and volume voided per micturition. To evaluate the safety and tolerability of this compound.

2. Study Design:

  • A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Following a screening period, eligible subjects will be randomized in a 1:1:1 ratio to one of three treatment arms: this compound low dose, this compound high dose, or placebo.

  • The treatment duration will be 12 weeks.

3. Subject Selection Criteria:

  • Inclusion Criteria:

    • Adult females aged 18 to 80 years.

    • A clinical diagnosis of OAB for at least 6 months.

    • Symptoms of urinary frequency (e.g., ≥ 8 micturitions per 24 hours) and urgency, with or without urge incontinence, as confirmed by a 3-day bladder diary during the screening period.

    • Willingness to provide informed consent and comply with study procedures.

  • Exclusion Criteria:

    • Significant stress incontinence or mixed incontinence with a predominant stress component.

    • History of urinary retention or a post-void residual (PVR) urine volume above a specified threshold (e.g., >100 mL).

    • Active urinary tract infection (UTI).

    • Clinically significant cardiovascular, hepatic, or renal disease.

    • Use of other medications for OAB within a specified washout period.

4. Study Procedures:

  • Screening Visit (Visit 1, Day -14 to -1):

    • Informed consent.

    • Medical history and physical examination.

    • Vital signs.

    • 12-lead electrocardiogram (ECG).

    • Blood and urine sample collection for routine laboratory tests.

    • Dispensing of a 3-day electronic bladder diary (e-diary) to be completed by the subject at home.

  • Randomization Visit (Visit 2, Day 1):

    • Review of inclusion/exclusion criteria and the completed e-diary.

    • Randomization to a treatment arm.

    • Dispensing of the investigational product (this compound or placebo).

    • Subject training on the use of the e-diary for the duration of the study.

  • Follow-up Visits (e.g., Weeks 4, 8, and 12):

    • Assessment of OAB symptoms via the e-diary.

    • Evaluation of adverse events.

    • Vital signs and physical examination.

    • Dispensing of investigational product.

  • End of Study Visit (Week 12 or Early Termination):

    • Final efficacy and safety assessments.

    • Collection of any remaining investigational product.

5. Efficacy and Safety Assessments:

  • Efficacy:

    • Primary endpoint: Change from baseline in the mean number of micturitions per 24 hours at Week 12.

    • Secondary endpoints: Changes from baseline in the mean number of incontinence episodes, urgency episodes, and mean volume voided per micturition at specified time points.

  • Safety:

    • Monitoring of adverse events (AEs) and serious adverse events (SAEs).

    • Regular assessment of vital signs, ECGs, and clinical laboratory parameters.

6. Data Collection and Analysis:

  • Data on OAB symptoms will be collected using a validated electronic diary.

  • Statistical analysis will be performed to compare the changes in efficacy endpoints between the this compound and placebo groups.

This compound in Irritable Bowel Syndrome (IBS)

This compound was also investigated for the treatment of IBS. A Phase IIa study was conducted to evaluate its efficacy and safety in this patient population.

Table 3: Phase IIa Study of this compound (GW427353) in Irritable Bowel Syndrome (IBS)

ParameterDetails
Study Design Randomized, double-blind, placebo-controlled, crossover.
Patient Population 102 subjects aged 18-65 years with a diagnosis of IBS according to Rome II criteria.
Primary Outcome Average adequate relief rate of IBS pain or discomfort during the last 4 weeks of treatment.
Secondary Outcomes Blood levels of this compound, patient questionnaires, ECG, vital signs, adverse events, and clinical laboratory tests.
Key Results This compound demonstrated a significant reduction in pain associated with IBS and a trend for greater improvement in the quality of life compared to placebo.

Signaling Pathway and Experimental Workflows

Signaling Pathway of this compound in Bladder Smooth Muscle

This compound acts as a selective agonist at the β3-adrenergic receptor on the surface of detrusor smooth muscle cells. The binding of this compound to the receptor initiates a signaling cascade that leads to muscle relaxation. This process is primarily mediated by the activation of adenylyl cyclase, which increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA). PKA is thought to phosphorylate downstream targets, leading to the opening of large-conductance Ca2+-activated K+ (BK) channels. The efflux of potassium ions through these channels causes hyperpolarization of the cell membrane, making it less excitable and resulting in smooth muscle relaxation.

Solabegron_Signaling_Pathway This compound This compound Beta3AR β3-Adrenergic Receptor This compound->Beta3AR Binds to AC Adenylyl Cyclase Beta3AR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates BK_channel BK Channel (Large-conductance Ca2+-activated K+ channel) PKA->BK_channel Phosphorylates (leading to opening) Relaxation Smooth Muscle Relaxation BK_channel->Relaxation K+ efflux leads to hyperpolarization and

Caption: this compound's signaling pathway in bladder smooth muscle cells.

Experimental Workflow for a Phase IIb OAB Clinical Trial

The workflow for a typical Phase IIb clinical trial of a drug like this compound for OAB involves several key stages, from patient recruitment to data analysis.

OAB_Trial_Workflow Recruitment Patient Recruitment (Meets Inclusion/Exclusion Criteria) Screening Screening Period (Informed Consent, Medical History, Baseline Assessments, 3-Day e-Diary) Recruitment->Screening Randomization Randomization (1:1:1 ratio) Screening->Randomization Treatment_A Treatment Arm A: This compound Low Dose (Twice Daily) Randomization->Treatment_A Treatment_B Treatment Arm B: This compound High Dose (Twice Daily) Randomization->Treatment_B Treatment_C Treatment Arm C: Placebo (Twice Daily) Randomization->Treatment_C FollowUp 12-Week Treatment and Follow-Up (e-Diary entries, Safety Monitoring, Adverse Event Reporting) Treatment_A->FollowUp Treatment_B->FollowUp Treatment_C->FollowUp Data_Collection Data Collection and Blinding Review FollowUp->Data_Collection Analysis Statistical Analysis (Primary and Secondary Endpoints) Data_Collection->Analysis Results Results Interpretation and Reporting Analysis->Results

Caption: Workflow of a Phase IIb clinical trial for this compound in OAB.

Logical Relationship for Crossover Study Design in IBS

The Phase IIa study of this compound in IBS utilized a crossover design. This design allows each patient to serve as their own control, which can be particularly useful in studies with high inter-individual variability in symptoms.

Crossover_Design cluster_group1 Group 1 cluster_group2 Group 2 G1_P1 Period 1: Receive this compound G1_Washout Washout Period G1_P1->G1_Washout G1_P2 Period 2: Receive Placebo G1_Washout->G1_P2 G2_P1 Period 1: Receive Placebo G2_Washout Washout Period G2_P1->G2_Washout G2_P2 Period 2: Receive this compound G2_Washout->G2_P2 Randomization Patient Randomization Randomization->G1_P1 Randomization->G2_P1

Caption: Crossover study design for the Phase IIa IBS trial.

References

Application Notes and Protocols: Use of Solabegron in Isolated Human Detrusor Muscle Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solabegron (formerly GW427353) is a potent and selective β3-adrenoceptor agonist that has been investigated for the treatment of overactive bladder (OAB). The primary mechanism of action for this class of drugs in the bladder is the relaxation of the detrusor smooth muscle, which increases bladder capacity and reduces symptoms of urgency and frequency.[1][2] Functional studies have demonstrated that agonist-evoked relaxation in the human bladder is mediated primarily by β3-adrenoceptors, making them a targeted therapy for OAB.[1] These application notes provide a summary of available data and detailed protocols for the use of this compound in in vitro experiments using isolated human detrusor muscle strips.

Data Presentation

The following tables summarize the quantitative and semi-quantitative data regarding the pharmacological effects of this compound in relevant experimental systems.

Table 1: Effects of this compound (GW427353) on Isolated Human Detrusor Muscle Strips

ParameterObservationConcentrationSource
Detrusor Relaxation Produced significant relaxation of carbachol-induced tone.> 10⁻⁷ MBiers et al., 2006[3]
Spontaneous Activity Significantly reduced spontaneous contractile activity.10⁻⁶ M (within 10 min)Biers et al., 2006[3]
Nerve-Evoked Contractions Inhibited detrusor contractions evoked by electrical field stimulation.> 5 x 10⁻⁶ MBiers et al., 2006
Comparative Efficacy Effects on relaxation were similar to the non-selective β-agonist isoprenaline.Isoprenaline effect from 10⁻⁶ MBiers et al., 2006

Table 2: Pharmacological Profile of this compound (GW427353) in a Recombinant Cellular System

ParameterValueCell SystemNotesSource
Potency (EC₅₀) 22 ± 6 nMCHO cells expressing human β3-ARFor cAMP accumulation.Hicks et al., 2007
Intrinsic Activity 90% of isoproterenolCHO cells expressing human β3-ARFor cAMP accumulation.Hicks et al., 2007
Selectivity vs. β1-AR Minimal response (<10% of isoproterenol)CHO cells expressing human β1-ARAt 10,000 nM concentration.Hicks et al., 2007
Selectivity vs. β2-AR Minimal response (<10% of isoproterenol)CHO cells expressing human β2-ARAt 10,000 nM concentration.Hicks et al., 2007

Signaling Pathway and Experimental Logic

The diagrams below illustrate the molecular signaling pathway of this compound in detrusor muscle and the logical flow of an in vitro relaxation experiment.

Solabegron_Pathway cluster_cell Detrusor Smooth Muscle Cell This compound This compound Beta3_AR β3-Adrenoceptor This compound->Beta3_AR G_Protein Gs Protein Beta3_AR->G_Protein AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of intracellular proteins (e.g., MLCK inhibition, ion channel modulation) PKA->Phosphorylation Relaxation Muscle Relaxation Phosphorylation->Relaxation

Caption: this compound's signaling pathway in detrusor muscle cells.

Experiment_Logic Start Start with Equilibrated Detrusor Strip PreContract Add Pre-contraction Agent (e.g., Carbachol, KCl) to induce stable tone Start->PreContract Addthis compound Cumulatively add increasing concentrations of this compound PreContract->Addthis compound MeasureRelax Measure decrease in muscle tension at each concentration Addthis compound->MeasureRelax MeasureRelax->Addthis compound Next concentration GenerateCurve Plot % Relaxation vs. [this compound] MeasureRelax->GenerateCurve CalculateParams Calculate EC₅₀ and Eₘₐₓ GenerateCurve->CalculateParams

Caption: Logical flow for a cumulative concentration-response experiment.

Experimental Protocols

This section provides a detailed methodology for assessing the effects of this compound on isolated human detrusor muscle strips, based on published studies.

Tissue Acquisition and Preparation
  • Source: Obtain human detrusor tissue from macroscopically normal regions of bladders removed during cystectomy or from organ donors, with appropriate ethical approval and patient consent.

  • Transport: Immediately place the tissue in ice-cold, oxygenated Krebs-Henseleit buffer (see composition below) and transport it to the laboratory.

  • Dissection: Pin the bladder tissue in a dissection dish containing chilled Krebs buffer. Carefully remove the urothelium and serosal layers under a dissecting microscope to isolate the detrusor smooth muscle.

  • Strip Preparation: Cut the isolated detrusor muscle into longitudinal strips, approximately 4 mm x 1 mm x 1 mm in size.

Experimental Setup (Organ Bath)
  • Apparatus: Use a multi-chamber organ bath system with continuous superfusion or static chambers. Each chamber should be filled with Krebs-Henseleit buffer, maintained at 37°C, and continuously gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.

  • Mounting: Mount each detrusor strip vertically in an organ bath. Attach one end to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.

  • Equilibration: Allow the strips to equilibrate for at least 60-75 minutes under a resting tension of approximately 10 mN (1 gram). During this period, wash the strips by replacing the buffer every 15 minutes.

Protocol for Assessing this compound-Induced Relaxation
  • Induce Tone: After equilibration, induce a stable, submaximal contraction (tone) in the detrusor strips. This is typically achieved by adding a single concentration of a contractile agent, such as Carbachol (e.g., 0.5 µM) or Potassium Chloride (KCl, e.g., 50 mM), to the organ bath.

  • Stabilization: Wait for the induced contraction to reach a stable plateau (typically 20-30 minutes).

  • Cumulative Concentration-Response Curve:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

    • Add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 100 µM in half-log increments).

    • Allow the tissue to respond to each concentration until a stable level of relaxation is achieved before adding the next concentration.

  • Data Acquisition: Continuously record the isometric tension throughout the experiment. The relaxation at each concentration is typically expressed as a percentage of the pre-induced tone.

Solutions and Reagents
  • Krebs-Henseleit Buffer (mM composition): NaCl 118.5, KCl 4.7, MgSO₄ 1.2, CaCl₂ 2.5, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 5.5.

  • Contractile Agent: Carbachol or KCl.

  • Test Compound: this compound.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Organ Bath Experiment cluster_analysis Data Analysis TissueAcq 1. Acquire Human Bladder Tissue Dissect 2. Isolate Detrusor Muscle Layer TissueAcq->Dissect CutStrips 3. Cut Muscle into Strips Dissect->CutStrips Mount 4. Mount Strips in Organ Bath CutStrips->Mount Equilibrate 5. Equilibrate under Resting Tension Mount->Equilibrate PreContract 6. Induce Tone with Contractile Agent Equilibrate->PreContract AddDrug 7. Add this compound Cumulatively PreContract->AddDrug Record 8. Record Tension Data AddDrug->Record Normalize 9. Normalize Data (% Relaxation) Record->Normalize Plot 10. Plot Concentration- Response Curve Normalize->Plot Analyze 11. Calculate EC₅₀/Eₘₐₓ Plot->Analyze

Caption: Step-by-step workflow for isolated detrusor experiments.

References

Application Notes and Protocols for Assessing Solabegron's Effect on Gastrointestinal Motility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solabegron (GW-427353) is a selective β3-adrenergic receptor agonist that has been investigated for the treatment of overactive bladder and irritable bowel syndrome (IBS).[1] The β3-adrenoceptors are expressed on various cells within the gastrointestinal tract, including cholinergic myenteric neurons.[2][3][4][5] Activation of these receptors has been shown to influence enteric neuron excitability and may modulate gastrointestinal motility. These application notes provide detailed protocols for assessing the effects of this compound on gastrointestinal motility, encompassing both in vivo clinical trial methodologies and in vitro experimental setups.

Mechanism of Action: this compound in the Gastrointestinal Tract

This compound acts as an agonist at β3-adrenergic receptors, which are G-protein coupled receptors. In the enteric nervous system, these receptors are found on cholinergic neurons within the myenteric and submucosal plexuses. The proposed mechanism of action involves the activation of these receptors, leading to the release of somatostatin (B550006). Somatostatin then acts on somatostatin receptors (specifically SST2 receptors) on submucous neurons, leading to a decrease in neuronal excitability. This inhibitory action on cholinergic neurons can, in turn, reduce nerve-stimulated colonic smooth muscle contractions.

Signaling Pathway of this compound in Enteric Neurons

Solabegron_Signaling_Pathway cluster_cholinergic Cholinergic Neuron cluster_submucous Submucous Neuron This compound This compound Beta3_AR β3-Adrenergic Receptor This compound->Beta3_AR G_Protein G-Protein Beta3_AR->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Somatostatin_Release Somatostatin Release PKA->Somatostatin_Release SST2_Receptor SST2 Receptor Somatostatin_Release->SST2_Receptor Binds to Neuronal_Inhibition Decreased Neuronal Excitability SST2_Receptor->Neuronal_Inhibition Cholinergic_Neuron Cholinergic Enteric Neuron Submucous_Neuron Submucous Neuron

Caption: this compound's signaling cascade in enteric neurons.

In Vivo Assessment of Gastrointestinal Motility

Clinical trials are essential to determine the effect of this compound on gastrointestinal transit time in humans. The following protocols are based on established methodologies.

Gastric Emptying, Small Bowel, and Colonic Transit Scintigraphy

This method provides a quantitative measure of the transit of a radiolabeled meal through different segments of the gastrointestinal tract.

Experimental Protocol:

  • Subject Preparation:

    • Subjects should fast overnight for at least 8 hours.

    • Medications that may affect gastrointestinal motility should be discontinued (B1498344) for a specified period before the study.

    • A baseline blood glucose level should be obtained, particularly in diabetic subjects.

  • Radiolabeled Meal Preparation:

    • A standardized meal, such as a 99mTc-labeled egg meal, is prepared.

    • For colonic transit assessment, 111In-labeled charcoal is delivered to the colon via a delayed-release capsule.

  • Administration and Imaging:

    • Subjects ingest the radiolabeled meal.

    • For colonic transit, the capsule containing 111In-charcoal is ingested.

    • Scintigraphic images of the abdomen are acquired at standardized time points (e.g., 0, 1, 2, 4, 6, 24, and 48 hours post-ingestion).

  • Data Analysis:

    • Regions of interest (ROIs) are drawn around the stomach, small bowel, and different segments of the colon (ascending, transverse, descending).

    • The geometric center of the radioisotope distribution is calculated at each time point to quantify transit.

    • Gastric emptying half-time (T50) is determined.

    • Small bowel and colonic transit times are calculated based on the movement of the radiotracer.

Radiopaque Marker Colonic Transit Study

This method uses radiopaque markers to assess colonic transit time and is a simpler, more widely available alternative to scintigraphy.

Experimental Protocol:

  • Subject Preparation:

    • Subjects should discontinue laxatives and other medications affecting GI motility for at least 3 days prior to and during the study.

    • No special diet is required, but subjects should maintain their usual eating habits.

  • Marker Administration:

    • Subjects ingest a capsule containing a known number of radiopaque markers (e.g., 24 Sitzmarks®) on day 0.

    • Alternatively, a multiple-day ingestion protocol can be used (e.g., 10 markers daily for 6 days).

  • Radiographic Imaging:

    • A plain abdominal X-ray is taken on day 5 (120 hours) after ingestion of a single capsule.

    • For the multiple-day protocol, an X-ray is taken on day 7.

  • Data Analysis:

    • The number of remaining markers in the entire colon and in specific segments (right, left, and rectosigmoid) is counted.

    • Colonic transit time is calculated based on the number of retained markers. Normal transit is typically defined as the expulsion of at least 80% of the markers by day 5.

Experimental Workflow for In Vivo Studies

InVivo_Workflow Start Start: Subject Recruitment and Screening Preparation Subject Preparation (Fasting, Medication Washout) Start->Preparation Randomization Randomization (this compound vs. Placebo) Preparation->Randomization Dosing Drug Administration (Single or Multiple Doses) Randomization->Dosing Scintigraphy Gastrointestinal Scintigraphy (Radiolabeled Meal) Dosing->Scintigraphy Method 1 Radiopaque Radiopaque Marker Study (Marker Ingestion) Dosing->Radiopaque Method 2 Imaging Imaging Acquisition (Scintigraphy or X-ray) Scintigraphy->Imaging Radiopaque->Imaging Data_Analysis Data Analysis (Transit Time Calculation) Imaging->Data_Analysis Results Results Interpretation and Statistical Analysis Data_Analysis->Results

Caption: Workflow for in vivo assessment of this compound's effect on GI motility.

In Vitro Assessment of Intestinal Contractility

In vitro studies using isolated intestinal tissue can provide direct evidence of this compound's effect on smooth muscle contractility.

Organ Bath Assay for Intestinal Smooth Muscle Contractility

This classic pharmacological technique measures the contractile force of isolated intestinal muscle strips in response to drug application.

Experimental Protocol:

  • Tissue Preparation:

    • Segments of intestine (e.g., guinea pig ileum or rat colon) are harvested and placed in cold, oxygenated Krebs solution.

    • The longitudinal or circular muscle layer is carefully dissected and cut into strips of a standardized size (e.g., 10 mm x 2 mm).

  • Organ Bath Setup:

    • Each muscle strip is suspended in an organ bath containing Krebs solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

    • One end of the strip is fixed, and the other is attached to an isometric force transducer to record contractions.

    • An initial tension (e.g., 1 gram) is applied, and the tissue is allowed to equilibrate for at least 60 minutes.

  • Experimental Procedure:

    • The viability of the tissue is confirmed by inducing a contraction with a standard agent like potassium chloride (KCl) or acetylcholine.

    • A cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the organ bath.

    • To investigate the mechanism, the experiment can be repeated in the presence of antagonists (e.g., a β3-adrenergic receptor antagonist like SR-59230).

  • Data Analysis:

    • The contractile force (in grams or millinewtons) is recorded.

    • The effect of this compound is expressed as a percentage of the maximal contraction induced by the standard agent.

    • EC50 values (the concentration of this compound that produces 50% of the maximal effect) are calculated.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups (this compound vs. Placebo).

Table 1: Gastrointestinal Transit Times (Scintigraphy)

ParameterThis compound (Dose 1)This compound (Dose 2)Placebop-value
Gastric Emptying T50 (min)
Small Bowel Transit Time (min)
Colonic Geometric Center at 24h
Colonic Geometric Center at 48h

Table 2: Colonic Transit (Radiopaque Markers)

ParameterThis compoundPlacebop-value
Mean Number of Retained Markers at Day 5
% of Subjects with >20% Retained Markers
Segmental Transit (Right Colon, markers)
Segmental Transit (Left Colon, markers)
Segmental Transit (Rectosigmoid, markers)

Table 3: In Vitro Intestinal Contractility (Organ Bath)

ParameterThis compoundControl
EC50 for Relaxation (µM)N/A
Maximal Relaxation (% of KCl contraction)N/A

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for assessing the effects of this compound on gastrointestinal motility. A combination of in vivo and in vitro studies will yield a thorough understanding of the drug's pharmacological profile in the gastrointestinal tract, which is crucial for its further development for conditions such as IBS. Based on a study in healthy volunteers, 7 days of this compound at 50 or 200 mg twice daily did not significantly alter gastrointestinal or colonic transit. However, further studies in patient populations are warranted to fully elucidate its clinical efficacy.

References

Troubleshooting & Optimization

Optimizing Solabegron Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Solabegron concentration in in vitro experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as GW-427,353) is a selective agonist for the β3-adrenergic receptor (β3-AR).[1] Its primary mechanism of action involves binding to and activating β3-AR, which are Gs-protein coupled receptors. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][2] This signaling cascade is responsible for its therapeutic effects, such as the relaxation of bladder smooth muscle.[1]

Q2: What are the primary in vitro applications of this compound?

A2: In vitro, this compound is primarily used to:

  • Characterize the function and pharmacology of β3-adrenergic receptors.

  • Investigate downstream signaling pathways activated by β3-AR agonists.

  • Assess its effects on smooth muscle relaxation, particularly in bladder tissue.[1]

  • Evaluate its potential therapeutic effects for conditions like overactive bladder and irritable bowel syndrome.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is sparingly soluble in aqueous solutions but is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve this compound powder in 100% DMSO to a high concentration (e.g., 10 mM). This stock solution can then be stored at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock into your cell culture medium or assay buffer. It is crucial to ensure the final concentration of DMSO in your experiment is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

Low or No Cellular Response to this compound

Q4: I am not observing the expected cellular response (e.g., increased cAMP levels, cell relaxation) after treating with this compound. What are the possible causes and solutions?

A4: This issue can arise from several factors:

  • Suboptimal this compound Concentration: The concentration of this compound may be too low to elicit a response.

    • Solution: Perform a dose-response experiment to determine the optimal concentration range for your specific cell type and assay. Based on in vitro studies, the EC50 for cAMP accumulation in CHO cells expressing the human β3-AR is approximately 22 nM. A good starting range for a dose-response curve would be from 1 nM to 10 µM.

  • Low Receptor Expression: The cells you are using may have low or no expression of the β3-adrenergic receptor.

    • Solution: Confirm β3-AR expression in your cell line using techniques like qPCR, western blotting, or flow cytometry. If expression is low, consider using a cell line known to express β3-AR or a recombinant cell line overexpressing the receptor.

  • cAMP Degradation: Intracellular cAMP is rapidly degraded by phosphodiesterases (PDEs).

    • Solution: Include a broad-spectrum PDE inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), in your assay buffer at a concentration of 100-500 µM to prevent cAMP degradation and enhance the signal.

  • Incorrect Assay Conditions: The incubation time or other assay parameters may not be optimal.

    • Solution: Optimize the stimulation time with this compound. A typical incubation time for cAMP assays is 30 minutes. Also, ensure other assay components are fresh and correctly prepared.

High Background Signal or Variability in cAMP Assays

Q5: My cAMP assay shows high background signal or high well-to-well variability. How can I troubleshoot this?

A5: High background and variability can obscure the true effect of this compound. Here are some common causes and solutions:

  • Constitutive Receptor Activity: High receptor expression levels can lead to agonist-independent signaling, resulting in a high basal cAMP level.

    • Solution: Reduce the number of cells seeded per well. Titrate the cell density to find a number that gives a low basal signal but a robust response to a positive control.

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate is a common source of variability.

    • Solution: Ensure your cell suspension is homogeneous before and during plating. Mix the cell suspension gently between plating each set of wells.

  • Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can alter reagent concentrations and affect results.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile water or media to maintain humidity.

  • Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability.

    • Solution: Use calibrated pipettes and practice consistent pipetting technique. For dose-response experiments, prepare serial dilutions carefully.

Potential Cytotoxicity or Off-Target Effects

Q6: I am concerned about potential cytotoxicity or off-target effects of this compound in my experiments. How can I assess and mitigate these?

A6: While this compound is a selective β3-AR agonist, high concentrations may lead to off-target effects or cytotoxicity.

  • Assessing Cytotoxicity:

    • Solution: Perform a cell viability assay (e.g., MTT, XTT, or resazurin-based assays) to determine the concentration range at which this compound is not cytotoxic to your cells. Test a broad range of concentrations, from your expected efficacious concentrations up to high micromolar ranges.

  • Investigating Off-Target Effects:

    • Solution: this compound has shown high selectivity for the β3-AR over β1-AR and β2-AR. However, at very high concentrations (in the micromolar range), the potential for off-target binding increases. Studies on the similar β3-agonist Mirabegron have shown off-target antagonism at α1-adrenoceptors at concentrations significantly higher than its therapeutic range. If you are using high concentrations of this compound and observing unexpected effects, consider performing counter-screening against other adrenergic receptors or using specific antagonists to block potential off-target interactions.

Data Presentation

Table 1: In Vitro Efficacy and Selectivity of this compound

ParameterCell LineValueReference
EC50 (cAMP Accumulation) CHO cells expressing human β3-AR22 ± 6 nM
EC50 (cAMP Accumulation) CHO-K1 cells expressing human β3-AR27.6 nM
Intrinsic Activity (vs. Isoproterenol) CHO cells expressing human β3-AR90%
β3-AR Selectivity vs. β1-AR CHO-K1 cells21.3-fold
β3-AR Selectivity vs. β2-AR CHO-K1 cells>362-fold
EC50 (β1-AR Activation) CHO-K1 cells588 nM
EC50 (β2-AR Activation) CHO-K1 cells>10,000 nM

Table 2: Recommended Starting Concentration Ranges for In Vitro Assays

Assay TypeRecommended Starting Concentration RangeNotes
cAMP Accumulation Assay 1 nM - 10 µMPerform a full dose-response curve to determine EC50.
Cell Viability/Cytotoxicity Assay 10 nM - 100 µMDetermine the non-toxic concentration range for your specific cell line.
Bladder Smooth Muscle Relaxation 10 nM - 30 µMThe effective concentration may vary depending on the tissue source and experimental setup.
Cell Proliferation Assay 10 nM - 10 µMAssess the effect on cell proliferation within the non-toxic concentration range.

Experimental Protocols

Protocol 1: cAMP Accumulation Assay

This protocol is a general guideline for measuring this compound-induced cAMP accumulation in a 384-well format.

  • Cell Preparation:

    • Culture cells expressing the β3-adrenergic receptor to 80-90% confluency.

    • Harvest cells and resuspend them in assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA) containing a PDE inhibitor (e.g., 500 µM IBMX).

    • Determine cell density and adjust to the desired concentration.

  • Assay Procedure:

    • Dispense 5 µL of the cell suspension into each well of a white, opaque 384-well plate.

    • Prepare serial dilutions of this compound in assay buffer.

    • Add 5 µL of the this compound dilutions or vehicle control to the appropriate wells.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Convert the raw assay signal to cAMP concentrations.

    • Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Protocol 2: Cell Viability Assay (MTT-based)

This protocol provides a general method for assessing the effect of this compound on cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control (ensure the final DMSO concentration is consistent and non-toxic).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Express the viability of treated cells as a percentage of the vehicle-treated control cells.

    • Plot cell viability against the log of the this compound concentration to determine the IC50 (the concentration that reduces cell viability by 50%).

Protocol 3: Bladder Smooth Muscle Strip Contractility Assay

This ex vivo protocol is used to assess the relaxant effect of this compound on bladder tissue.

  • Tissue Preparation:

    • Euthanize an animal (e.g., rat or guinea pig) according to approved ethical protocols.

    • Excise the urinary bladder and place it in cold, oxygenated Krebs solution.

    • Cut the bladder into longitudinal strips (e.g., 2 mm x 8 mm).

  • Organ Bath Setup:

    • Mount the tissue strips in an organ bath chamber containing Krebs solution maintained at 37°C and aerated with 95% O2 / 5% CO2.

    • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

    • Apply a resting tension to the strips and allow them to equilibrate.

  • Contraction and Relaxation Measurement:

    • Induce a stable contraction in the bladder strips using a contractile agent such as carbachol (B1668302) or KCl.

    • Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

    • Record the changes in muscle tension after each addition.

  • Data Analysis:

    • Express the relaxation induced by this compound as a percentage of the pre-contraction induced by the contractile agent.

    • Plot the percentage of relaxation against the log of the this compound concentration to determine the EC50 for relaxation.

Mandatory Visualizations

Solabegron_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Beta3_AR β3-Adrenergic Receptor (GPCR) This compound->Beta3_AR Binds to G_Protein Gs Protein Beta3_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: Signaling pathway of this compound via the β3-adrenergic receptor.

Experimental_Workflow_cAMP start Start cell_prep 1. Prepare Cells Expressing β3-AR (Harvest, Resuspend in Assay Buffer + PDEi) start->cell_prep plate_cells 2. Dispense Cells into 384-well Plate cell_prep->plate_cells prep_this compound 3. Prepare Serial Dilutions of this compound plate_cells->prep_this compound add_this compound 4. Add this compound or Vehicle to Wells prep_this compound->add_this compound incubate 5. Incubate at 37°C (e.g., 30 minutes) add_this compound->incubate detect_cAMP 6. Lyse Cells and Detect cAMP (e.g., HTRF, AlphaScreen) incubate->detect_cAMP analyze_data 7. Analyze Data (Generate Standard Curve, Calculate EC50) detect_cAMP->analyze_data end End analyze_data->end

Caption: Experimental workflow for a cAMP accumulation assay with this compound.

Troubleshooting_Logic issue Issue: Low or No Cellular Response check_conc Is this compound concentration optimal? issue->check_conc check_receptor Is β3-AR expression adequate? check_conc->check_receptor Yes solution_conc Solution: Perform Dose-Response check_conc->solution_conc No check_pde Is cAMP being degraded? check_receptor->check_pde Yes solution_receptor Solution: Confirm Expression or Use Different Cells check_receptor->solution_receptor No solution_pde Solution: Add PDE Inhibitor (IBMX) check_pde->solution_pde Yes no_response No yes_response Yes

Caption: Troubleshooting logic for low cellular response to this compound.

References

Technical Support Center: Solabegron Solubility and Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with Solabegron for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for experiments?

A1: this compound is a selective β3-adrenergic receptor agonist used in research for conditions like overactive bladder and irritable bowel syndrome.[1] Its experimental use is often hampered by its very low aqueous solubility, which is approximately 0.00167 mg/mL.[2] This poor solubility can make it difficult to prepare stock solutions at concentrations required for in vitro and in vivo studies, potentially leading to inaccurate and irreproducible results.

Q2: What are the general approaches to improve the solubility of a poorly water-soluble compound like this compound?

A2: Several techniques can be employed to enhance the solubility of poorly soluble drugs.[3] These can be broadly categorized as physical and chemical modifications. Physical modifications include particle size reduction (micronization and nanonization), and creating solid dispersions in carriers.[3][4] Chemical modifications involve pH adjustment, use of buffers, complexation (e.g., with cyclodextrins), and salt formation. The use of co-solvents, surfactants, and self-emulsifying drug delivery systems are also common strategies.

Q3: Are there any specific solvents or formulations recommended for dissolving this compound for research purposes?

A3: Yes, for experimental use, this compound can be dissolved in organic solvents like Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at concentrations of ≥ 33.33 mg/mL. For aqueous-based assays, specific formulations using co-solvents and excipients are recommended to achieve higher concentrations. For example, formulations with DMSO, PEG300, Tween-80, and saline have been shown to dissolve this compound to at least 2.17 mg/mL.

Q4: I am observing precipitation when I dilute my this compound stock solution into an aqueous buffer. What can I do?

A4: This is a common issue when a drug is dissolved in a strong organic solvent like DMSO and then diluted into an aqueous medium where it is less soluble. To troubleshoot this, you can try the following:

  • Lower the final concentration: The most straightforward solution is to use a lower final concentration of this compound in your assay.

  • Increase the percentage of co-solvent: If your experimental system can tolerate it, a slightly higher percentage of the organic solvent in the final solution may help maintain solubility.

  • Use a different solubilization method: Consider using a formulation with surfactants or cyclodextrins which can help keep the drug in solution upon aqueous dilution.

  • Gentle warming and sonication: In some cases, gentle heating and/or sonication can help redissolve small amounts of precipitate, but be cautious about the stability of this compound under these conditions.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound powder is not dissolving in the chosen solvent. Insufficient solvent volume or inappropriate solvent.- Ensure you are using a sufficient volume of solvent. - Switch to a stronger organic solvent like DMSO for initial stock preparation. - For aqueous-based solutions, use a recommended formulation with co-solvents and/or excipients.
Precipitation occurs upon storage of the stock solution. The solution is supersaturated or unstable at the storage temperature.- Store stock solutions at -20°C or -80°C as recommended. - Before use, allow the solution to come to room temperature and check for any precipitate. If present, try gentle warming or sonication to redissolve. - Prepare fresh solutions before each experiment if instability is observed.
Inconsistent results between experiments. Incomplete dissolution or precipitation of this compound in the assay medium.- Visually inspect your solutions for any signs of precipitation before use. - Prepare a fresh dilution of the stock solution for each experiment. - Validate your solubilization method to ensure consistency.
Cell toxicity or off-target effects observed in cell-based assays. High concentration of the organic solvent (e.g., DMSO).- Keep the final concentration of the organic solvent in your cell culture medium as low as possible (typically below 0.5%). - Run a vehicle control (medium with the same concentration of the solvent) to assess the effect of the solvent on your cells.

Quantitative Data on this compound Solubility

Solvent/Formulation Solubility Reference
Water0.00167 mg/mL
DMSO≥ 33.33 mg/mL (81.12 mM)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.17 mg/mL (5.28 mM)
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.17 mg/mL (5.28 mM)
10% DMSO, 90% Corn Oil≥ 2.17 mg/mL (5.28 mM)

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (Molar Mass: 410.90 g/mol )

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the required amount of this compound powder. For 1 mL of a 10 mM solution, you will need 4.11 mg.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 4.11 mg of this compound.

  • Vortex the tube vigorously for 1-2 minutes to aid dissolution.

  • If the powder is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Formulation of this compound using a Co-Solvent System

Objective: To prepare a 1 mg/mL aqueous formulation of this compound.

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile conical tube

  • Vortex mixer

Procedure:

  • Weigh out 1 mg of this compound and place it in a sterile conical tube.

  • Prepare the co-solvent mixture by combining the following in the specified order:

    • 100 µL of DMSO

    • 400 µL of PEG300

    • 50 µL of Tween-80

    • 450 µL of Saline

  • Add the co-solvent mixture to the tube containing the this compound.

  • Vortex the tube thoroughly until the this compound is completely dissolved. The final solution should be clear.

  • This formulation can be used for further dilution in aqueous buffers for your experiments.

Visualizations

This compound Signaling Pathway

Solabegron_Signaling_Pathway This compound This compound Beta3AR β3-Adrenergic Receptor This compound->Beta3AR Binds to G_Protein Gs Protein Beta3AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: this compound activates the β3-adrenergic receptor, leading to smooth muscle relaxation.

Experimental Workflow for Improving this compound Solubility

experimental_workflow start Start: Poorly Soluble This compound Powder decision1 Need High Concentration Stock Solution? start->decision1 protocol1 Protocol 1: Dissolve in DMSO decision1->protocol1 Yes decision2 Need Aqueous Formulation for Assay? decision1->decision2 No protocol1->decision2 protocol2 Protocol 2: Use Co-Solvent System decision2->protocol2 Yes troubleshoot Observe Precipitation? decision2->troubleshoot No protocol2->troubleshoot solution1 Lower Final Concentration troubleshoot->solution1 Yes solution2 Use Surfactants or Cyclodextrins troubleshoot->solution2 Yes end Proceed with Experiment troubleshoot->end No solution1->end solution2->end

Caption: Decision-making workflow for the solubilization of this compound.

References

Navigating the Translational Gap: A Technical Support Center for Solabegron Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Solabegron. It specifically addresses the challenges in translating preclinical data to clinical efficacy for this selective β3-adrenergic receptor agonist in the context of overactive bladder (OAB).

Frequently Asked Questions (FAQs)

Q1: this compound showed promising preclinical efficacy. Why has its clinical development been challenging?

A1: While this compound demonstrated significant efficacy in preclinical models and positive results in Phase II clinical trials, its development appears to have stalled. Several factors can contribute to such challenges in translating preclinical findings to clinical success for OAB drugs:

  • Limitations of Preclinical Models: Animal models of OAB, often inducing bladder hyperactivity through chemical irritation or obstruction, may not fully replicate the complex pathophysiology of human OAB, which can have neurological and myogenic origins.[1][2][3][4] This can lead to an overestimation of a drug's efficacy.

  • Species Differences: The expression and function of β3-adrenergic receptors can vary between preclinical animal species and humans, potentially altering the drug's effect on bladder tissue.

  • Clinical Endpoint Complexity: Preclinical studies often measure direct physiological responses like bladder capacity and contraction frequency. In contrast, clinical trials rely on patient-reported outcomes such as urgency, frequency, and incontinence episodes, which are subjective and can be influenced by a significant placebo effect.

  • Competitive Landscape: The OAB market includes established treatments, including other β3-agonists like mirabegron (B1684304) and vibegron.[5] A new drug must demonstrate a competitive or superior efficacy and safety profile to gain a foothold, and the observed clinical benefit of this compound in Phase II trials, while statistically significant, may not have been deemed sufficient to warrant progression to Phase III in a competitive market.

  • Development Status: The company developing this compound, Velicept Therapeutics, is now listed as inactive, suggesting that development may have been halted for strategic or financial reasons rather than a lack of efficacy or safety.

Q2: My in vitro experiments with this compound on animal bladder strips show potent relaxation. What could explain a potential disconnect with in vivo animal or human data?

A2: A strong response in isolated tissue strips is a positive initial sign, but several factors can lead to different outcomes in a whole organism:

  • Pharmacokinetics: The concentration of this compound reaching the bladder tissue in vivo depends on its absorption, distribution, metabolism, and excretion (ADME) profile. Poor bioavailability or rapid metabolism can result in suboptimal target engagement.

  • Systemic vs. Local Effects: In vitro models isolate the bladder tissue. In vivo, this compound interacts with β3-adrenergic receptors in other tissues, which could lead to systemic effects that indirectly influence bladder function or cause side effects that limit the achievable therapeutic dose.

  • Neurogenic Influences: OAB in vivo involves complex neural signaling pathways that are absent in isolated tissue preparations. A drug's effect on these pathways can significantly impact its overall efficacy.

Q3: We are designing a preclinical study for a novel β3-agonist. What are the key considerations to improve its translational potential?

A3: To enhance the predictive value of your preclinical studies, consider the following:

  • Model Selection: Utilize a range of OAB models that reflect different aspects of the human condition (e.g., models of detrusor overactivity, bladder outlet obstruction, and models incorporating age-related changes).

  • Species Selection: While rodent models are common, consider using species with a β3-adrenergic receptor pharmacology and bladder physiology that more closely resembles humans, if feasible.

  • Endpoint Measurement: In addition to cystometry, incorporate behavioral endpoints in conscious animals that can serve as surrogates for human symptoms, such as voiding frequency and volume.

  • Comparative Studies: Include a clinically approved β3-agonist, such as mirabegron, as a positive control to benchmark the efficacy of your novel compound.

Troubleshooting Guides

Issue: Inconsistent results in animal cystometry studies with this compound.
Potential Cause Troubleshooting Steps
Animal Stress Acclimatize animals to the experimental setup and handling to minimize stress-induced bladder hyperactivity.
Anesthesia Protocol The type and depth of anesthesia can significantly impact bladder reflexes. Use a consistent and well-validated anesthesia protocol. Urethane is a common choice for maintaining the micturition reflex.
Catheter Placement Improper catheter placement can irritate the bladder or obstruct urine flow. Ensure correct placement and secure fixation.
Filling Rate A rapid bladder filling rate can induce artificial detrusor overactivity. Use a slow, physiological filling rate.
Drug Formulation and Administration Ensure the drug is fully dissolved and administered consistently (e.g., route, timing relative to cystometry).
Issue: Discrepancy between in vitro potency and in vivo efficacy.
Potential Cause Troubleshooting Steps
Pharmacokinetic Issues Conduct pharmacokinetic studies to determine the bioavailability, plasma concentration, and tissue distribution of this compound in your animal model.
Off-Target Effects Evaluate the selectivity of this compound for the β3-receptor over other adrenergic receptor subtypes (β1 and β2) in relevant tissues to rule out confounding effects.
Metabolite Activity Investigate whether metabolites of this compound have pharmacological activity that could contribute to or interfere with the parent drug's effect.

Data Presentation

Table 1: Summary of this compound Phase II Clinical Trial Efficacy Data for Overactive Bladder

Endpoint This compound 125 mg (twice daily) Placebo p-value Reference
Percent change from baseline in incontinence episodes/24h (8 weeks) 65.6% reductionN/A (adjusted mean difference from placebo of 21%)0.025
Change from baseline in micturitions/24h (8 weeks) -0.8N/A0.036
Percent change from baseline in volume voided/micturition (8 weeks) +27%N/A<0.001

Note: This table summarizes data from a key Phase II study. N/A indicates that the specific value for the placebo group's percentage change was not provided in the source, but the statistically significant difference to placebo was reported.

Experimental Protocols

Key Experiment: In Vivo Cystometry in a Rat Model of Overactive Bladder
  • Animal Model: Female Sprague-Dawley rats are often used. OAB can be induced by methods such as intraperitoneal injection of cyclophosphamide (B585) or partial bladder outlet obstruction.

  • Surgical Preparation:

    • Anesthetize the rat (e.g., with urethane).

    • Perform a midline abdominal incision to expose the bladder.

    • Insert a catheter into the bladder dome and secure it with a purse-string suture. The other end of the catheter is connected to a pressure transducer and a syringe pump.

  • Cystometry Procedure:

    • Allow the animal to stabilize after surgery.

    • Infuse saline into the bladder at a constant rate (e.g., 0.1 mL/min).

    • Continuously record intravesical pressure.

    • Parameters to measure include:

      • Basal pressure

      • Threshold pressure for inducing a micturition contraction

      • Micturition pressure (maximum pressure during voiding)

      • Intercontraction interval

      • Bladder capacity

      • Presence of non-voiding contractions.

  • Drug Administration:

    • Administer this compound or vehicle intravenously, intraperitoneally, or orally at a predetermined time before or during the cystometry recording.

    • Perform a dose-response study to evaluate the effect of different concentrations of this compound.

Mandatory Visualization

Solabegron_Signaling_Pathway This compound This compound Beta3_AR β3-Adrenergic Receptor This compound->Beta3_AR Binds to G_Protein Gs Protein Beta3_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channels ↓ Intracellular Ca²⁺ PKA->Ca_channels Phosphorylates targets leading to Relaxation Detrusor Muscle Relaxation Ca_channels->Relaxation Bladder_Storage ↑ Bladder Storage Relaxation->Bladder_Storage

Caption: this compound's signaling pathway in bladder smooth muscle cells.

Preclinical_to_Clinical_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase in_vitro In Vitro Studies (e.g., receptor binding, bladder strips) animal_models In Vivo Animal Models (e.g., rat cystometry) in_vitro->animal_models pharmacokinetics Pharmacokinetics & Toxicology animal_models->pharmacokinetics phase_I Phase I (Safety in healthy volunteers) pharmacokinetics->phase_I Translational Gap (Potential for Discrepancies) phase_II Phase II (Efficacy & dose-ranging in OAB patients) phase_I->phase_II phase_III Phase III (Pivotal trials vs. placebo/competitors) phase_II->phase_III phase_II->phase_III Development Halted? approval Regulatory Approval (e.g., FDA) phase_III->approval

Caption: The drug development workflow from preclinical to clinical phases.

References

Technical Support Center: Mitigating Cardiovascular Side Effects of β3 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to manage and mitigate the cardiovascular side effects associated with β3-adrenergic receptor (β3-AR) agonists in a research setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary cardiovascular side effects observed with β3 agonist administration in research models?

A1: While β3 agonists are designed for selectivity, cardiovascular side effects can still occur, primarily due to off-target activation of β1 and β2-adrenergic receptors in the heart and vasculature. The most common side effects include:

  • Tachycardia (Increased Heart Rate): Often resulting from off-target stimulation of cardiac β1-receptors, which mediate positive chronotropic effects.[1]

  • Increased Contractility (Positive Inotropy): Also mediated by off-target β1-receptor activation.[2]

  • Hypotension/Vasodilation: Can be an on-target effect of β3-AR activation in the vasculature, leading to nitric oxide (NO) production and smooth muscle relaxation.[3] Reflex tachycardia may occur as a compensatory response to a drop in blood pressure.[3]

  • Negative Inotropy (Decreased Contractility): In some species and conditions, particularly in ventricular tissue, direct β3-AR stimulation can have a cardiodepressant effect. This is mediated by a distinct signaling pathway involving nitric oxide synthase (NOS) and cGMP, which acts as a "brake" on excessive β1/β2 stimulation.[4]

Q2: What is the signaling mechanism of β3-AR in the heart, and how does it differ from β1/β2-ARs?

A2: β1/β2 and β3 receptors in the heart activate distinct downstream signaling pathways with often opposing effects.

  • β1/β2-Adrenergic Receptors: These receptors primarily couple to the stimulatory G-protein (Gs). Activation leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP) and activation of Protein Kinase A (PKA). PKA phosphorylates key proteins involved in calcium handling and myofilament function, resulting in increased heart rate (chronotropy) and contractility (inotropy).

  • β3-Adrenergic Receptors: β3-ARs can couple to both Gs and the inhibitory G-protein (Gi). The Gi-mediated pathway stimulates neuronal nitric oxide synthase (nNOS) and endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). NO activates soluble guanylate cyclase, increasing cyclic guanosine (B1672433) monophosphate (cGMP) levels and activating Protein Kinase G (PKG). This pathway generally produces a negative inotropic effect and is considered cardioprotective, counteracting the effects of excessive catecholamine stimulation.

GpcrSignaling cluster_b1b2 β1/β2-AR Signaling cluster_b3 β3-AR Signaling (Cardiomyocyte) b1b2_agonist Agonist (e.g., Isoprenaline) b1b2_receptor β1/β2-AR b1b2_agonist->b1b2_receptor gs Gs b1b2_receptor->gs Activates ac Adenylyl Cyclase gs->ac Activates camp cAMP ac->camp Generates pka PKA camp->pka Activates effect_b1b2 Positive Inotropy & Chronotropy (↑ Contractility, ↑ Heart Rate) pka->effect_b1b2 Leads to b3_agonist Agonist (e.g., Mirabegron) b3_receptor β3-AR b3_agonist->b3_receptor gi Gi b3_receptor->gi Activates nos eNOS / nNOS gi->nos Activates no Nitric Oxide (NO) nos->no Generates sgc sGC no->sgc Activates cgmp cGMP sgc->cgmp Generates pkg PKG cgmp->pkg Activates effect_b3 Negative Inotropy & Cardioprotection (↓ Contractility) pkg->effect_b3 Leads to

Caption: Contrasting β1/β2-AR and β3-AR signaling pathways in heart muscle cells.

Q3: How does receptor selectivity impact cardiovascular side effects?

A3: Selectivity is the most critical factor in mitigating cardiovascular side effects. Agonists with higher selectivity for β3-AR over β1-AR and β2-AR are less likely to cause unwanted cardiac stimulation. Early-generation agonists often had poor selectivity, leading to significant off-target effects. Newer compounds, such as vibegron (B611683) and mirabegron, have been developed with much higher selectivity profiles, resulting in a better safety margin. When planning experiments, it is crucial to choose an agonist with the highest possible selectivity for the target species.

Q4: What is "biased agonism" and can it help develop safer β3 agonists?

A4: Biased agonism is a phenomenon where an agonist preferentially activates one of several signaling pathways downstream of a single receptor. For β-adrenergic receptors, this could mean developing a compound that, for example, selectively activates the "protective" Gαi pathway over the potentially cardiotoxic Gαs pathway. While still an emerging area for β3-AR, this strategy holds promise for designing next-generation therapeutics with fine-tuned physiological effects and fewer side effects.

Troubleshooting Guides

Problem 1: Unexpected Tachycardia or Increased Contractility

Possible CauseRecommended Actions & Solutions
Off-target activation of β1/β2-adrenergic receptors. This is the most common cause, especially with less selective agonists or at higher concentrations.1. Verify Agonist Selectivity: Review the literature for the selectivity profile of your specific agonist in your chosen species. See Table 1 for examples. 2. Perform a Dose-Response Study: Determine the lowest effective dose that achieves the desired β3-mediated effect without significant cardiovascular stimulation. 3. Switch to a More Selective Agonist: Consider using a newer-generation agonist like vibegron, which has a very high selectivity for β3-AR. 4. Co-administer a Selective β1-Antagonist: In mechanistic studies, co-administration of a β1-blocker (e.g., metoprolol) can isolate the β3-AR effects. This confirms if the tachycardia is β1-mediated. See Experimental Protocol 2.
Reflex Tachycardia. A significant drop in blood pressure due to β3-mediated vasodilation can trigger a baroreflex, leading to a compensatory increase in heart rate.1. Monitor Blood Pressure Simultaneously: Use telemetry or tail-cuff methods to correlate heart rate changes with blood pressure. 2. Adjust Dosing: A lower or slower administration of the agonist may reduce the magnitude of the hypotensive effect and blunt the reflex tachycardia.

Problem 2: Negative Inotropic Effects (Decreased Myocardial Contractility)

Possible CauseRecommended Actions & Solutions
On-target β3-AR activation. This is an expected physiological response in some contexts, mediated by the NO-cGMP-PKG pathway. It is often considered a cardioprotective mechanism to counteract excessive sympathetic stimulation.1. Acknowledge the Mechanism: Be aware that this is a known, on-target effect of β3-AR stimulation in the heart. It may not be an "adverse" effect but rather a key part of the receptor's function. 2. Characterize the Effect: Use echocardiography or pressure-volume loop analysis to quantify the change in contractility (e.g., ejection fraction, dP/dt max). See Experimental Protocol 1. 3. Use a NOS Inhibitor for Mechanistic Studies: To confirm the pathway, pre-treatment with a nitric oxide synthase (NOS) inhibitor like L-NAME should attenuate the negative inotropic effect.

Data Presentation

Table 1: Selectivity Profiles of Common β3-Adrenergic Agonists

AgonistSelectivity vs. β1-ARSelectivity vs. β2-ARKey Remarks
Isoprenaline Non-selectiveNon-selectiveFull agonist at all β-AR subtypes; often used as a positive control for β1/β2 effects.
BRL37344 Moderately SelectiveModerately SelectiveA widely used research tool, but can activate β1/β2-ARs at higher concentrations.
CL316,243 Highly selective in rodentsHighly selective in rodentsShows high selectivity for rodent β3-AR but lower potency at the human receptor.
Mirabegron ~517-fold~496-foldClinically approved for overactive bladder; generally has a good cardiovascular safety profile at therapeutic doses.
Vibegron >7937-fold>7937-foldDemonstrates very high selectivity and potent full agonist activity, suggesting a lower risk of off-target cardiovascular effects.
Solabegron ~21-fold>362-foldAnother agonist studied for overactive bladder with moderate selectivity.

Note: Selectivity ratios are derived from specific in vitro assay conditions and may vary. Data compiled from multiple sources.

Experimental Protocols & Workflows

experimental_workflow acclimatize 1. Animal Acclimatization (e.g., 7 days) implant 2. Surgical Implantation (Optional) (Telemetry device / Catheter) acclimatize->implant recover 3. Post-Surgical Recovery (As required) implant->recover baseline 4. Baseline Data Acquisition (e.g., 30-60 min of stable readings) recover->baseline randomize 5. Randomization (Vehicle vs. β3 Agonist Groups) baseline->randomize admin 6. Compound Administration (IV, IP, PO) randomize->admin monitoring 7. Post-Dose Monitoring (Continuous or at timed intervals) admin->monitoring analysis 8. Data Analysis & Termination monitoring->analysis

Caption: General experimental workflow for in vivo cardiovascular assessment in rodents.

Protocol 1: In Vivo Assessment of Cardiovascular Hemodynamics in Rodents Using Pressure-Volume (PV) Loops

This protocol provides a gold-standard method for detailed assessment of cardiac function.

  • Animal Preparation:

    • Anesthetize the rodent (e.g., isoflurane (B1672236) inhalation or injectable ketamine/xylazine). Ensure adequate depth of anesthesia is maintained throughout the procedure.

    • Place the animal in a supine position on a heating pad to maintain body temperature.

    • Perform surgical cut-down to expose the right carotid artery. For an open-chest approach, perform a thoracotomy to access the left ventricular apex.

  • Catheterization:

    • Carefully insert a miniaturized pressure-volume conductance catheter (e.g., Millar SPR-838 for mice) into the right carotid artery and advance it retrograde across the aortic valve into the left ventricle.

    • Confirm correct placement by observing the characteristic pressure and volume waveforms on the acquisition system.

  • Baseline Measurement & Stabilization:

    • Allow the animal's hemodynamics to stabilize for 15-20 minutes after catheter placement.

    • Record baseline data, including Heart Rate (HR), End-Systolic Pressure (ESP), End-Diastolic Pressure (EDP), Stroke Volume (SV), and derivatives like dP/dt max (contractility) and dP/dt min (relaxation).

  • β3 Agonist Administration:

    • Administer the vehicle or β3 agonist via a previously placed jugular vein catheter (for IV) or intraperitoneal (IP) injection.

    • Administer the compound slowly to avoid sudden hemodynamic shifts.

  • Data Acquisition and Analysis:

    • Continuously record PV loop data for a predefined period (e.g., 60 minutes) post-administration.

    • Analyze the data at various time points to determine the onset, peak, and duration of any cardiovascular effects. Compare changes from baseline between the vehicle and treatment groups.

Protocol 2: Mitigation of Tachycardia via Co-administration of a β1-Antagonist

This protocol is designed to test if observed tachycardia is mediated by off-target β1-AR activation.

  • Reagent Preparation:

    • Prepare the β3 agonist at the desired concentration in a suitable vehicle.

    • Prepare the selective β1-antagonist (e.g., Metoprolol) in a compatible vehicle. Determine the appropriate dose from literature to achieve β1 blockade without causing excessive bradycardia (e.g., 1-2 mg/kg, IP for mice).

  • Experimental Groups:

    • Group 1: Vehicle only.

    • Group 2: β3 Agonist only.

    • Group 3: β1-Antagonist only.

    • Group 4: β1-Antagonist + β3 Agonist.

  • Dosing Regimen:

    • In Group 4, administer the β1-antagonist 20-30 minutes before the β3 agonist to ensure adequate receptor blockade.

    • Administer compounds via a consistent route (e.g., IP or IV).

  • Monitoring and Data Analysis:

    • Monitor heart rate continuously using telemetry, ECG, or a pulse oximeter.

    • Compare the peak heart rate change in the "β3 Agonist only" group to the "β1-Antagonist + β3 Agonist" group. A significant attenuation of the tachycardic response in Group 4 strongly indicates that the effect is mediated by off-target β1-AR activation.

troubleshooting_logic start Cardiovascular Side Effect Observed in Experiment? tachy Is the primary effect Tachycardia / ↑Inotropy? start->tachy Yes no_effect No significant side effect. Proceed with study. start->no_effect No hypo Is the primary effect Hypotension? tachy->hypo No cause_tachy LIKELY CAUSE: Off-target β1/β2 Activation tachy->cause_tachy Yes neg_ino Is the primary effect Negative Inotropy? hypo->neg_ino No cause_hypo LIKELY CAUSE: On-target β3-mediated Vasodilation (May cause reflex tachycardia) hypo->cause_hypo Yes cause_neg_ino LIKELY CAUSE: On-target β3 effect via NO/cGMP (Cardioprotective pathway) neg_ino->cause_neg_ino Yes sol_tachy1 SOLUTION: Use more selective agonist (e.g., Vibegron) cause_tachy->sol_tachy1 sol_tachy2 SOLUTION: Co-administer β1-blocker (Mechanistic study) cause_tachy->sol_tachy2 sol_hypo SOLUTION: Perform dose-response to find therapeutic window. Monitor BP. cause_hypo->sol_hypo sol_neg_ino SOLUTION: Characterize effect. Acknowledge as on-target mechanism. cause_neg_ino->sol_neg_ino

Caption: Troubleshooting decision tree for unexpected cardiovascular side effects.

References

Technical Support Center: Solabegron Therapeutic Index Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the therapeutic index of Solabegron.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a selective agonist for the β3-adrenergic receptor (β3-AR).[1][2] In the treatment of overactive bladder (OAB), it stimulates β3-ARs in the detrusor muscle, leading to smooth muscle relaxation and an increase in bladder capacity. For irritable bowel syndrome (IBS), its mechanism involves the stimulation of β3-ARs on adipocytes, which triggers the release of somatostatin (B550006). This release is thought to produce visceral analgesia, reducing abdominal pain associated with IBS.

Q2: What are the known side effects of this compound from clinical trials?

A2: Phase II clinical trials have shown that this compound is generally well-tolerated, with an adverse event profile similar to that of placebo.[1][3] The most frequently reported adverse events were headache and nasopharyngitis. Importantly, studies have not demonstrated significant differences in cardiovascular parameters, such as blood pressure and heart rate, between this compound and placebo groups.[1]

Q3: How can we quantitatively assess the selectivity of our this compound analog for the β3-adrenergic receptor over β1- and β2-adrenergic receptors?

A3: Receptor selectivity is a critical factor in enhancing the therapeutic index by minimizing off-target effects. This can be quantitatively determined using in vitro radioligand binding assays. These assays measure the affinity of your compound for each of the β-adrenergic receptor subtypes. A higher affinity for β3-AR compared to β1-AR and β2-AR indicates greater selectivity.

Troubleshooting Guides

Issue 1: Inconsistent or low efficacy observed in our in vivo overactive bladder (OAB) model.

Possible Cause 1: Suboptimal Drug Formulation and Bioavailability

  • Troubleshooting: this compound's oral bioavailability can be a limiting factor. Consider formulation strategies to enhance absorption and maintain therapeutic plasma concentrations. Controlled-release formulations, such as sustained-release tablets, can provide prolonged drug release, potentially improving efficacy and patient compliance. Another approach is the use of solid lipid nanoparticles (SLNs) to improve the bioavailability of poorly water-soluble drugs like mirabegron, a similar β3-agonist.

  • Experimental Verification: Conduct pharmacokinetic studies to compare the plasma concentration-time profiles of different formulations.

Possible Cause 2: Issues with the Animal Model

  • Troubleshooting: Ensure the chosen rodent model for OAB is appropriate and consistently induced. Partial bladder outlet obstruction (BOO) is a commonly used and reproducible model to induce detrusor overactivity. The methodology for cystometry, the technique used to assess bladder function, should be standardized. Awake cystometry is preferred to avoid the confounding effects of anesthesia on bladder function.

  • Experimental Verification: Validate your OAB model by confirming key urodynamic parameters such as increased voiding frequency and decreased bladder capacity compared to control animals.

Issue 2: Difficulty in demonstrating a significant analgesic effect in our in vivo irritable bowel syndrome (IBS) model.

Possible Cause 1: Inappropriate Animal Model for Visceral Pain

  • Troubleshooting: The assessment of visceral pain in animal models can be challenging. Common methods include measuring the visceromotor response (VMR) to colorectal distension (CRD). Stress-induced visceral hypersensitivity models, such as water avoidance stress, can also be employed to mimic the clinical presentation of IBS.

  • Experimental Verification: Characterize the baseline visceral sensitivity of your chosen animal strain and ensure the selected pain assessment method is sensitive enough to detect the analgesic effects of your compound.

Possible Cause 2: Insufficient Target Engagement

  • Troubleshooting: The analgesic effect of this compound in IBS is mediated by the release of somatostatin from adipocytes. Ensure that your experimental conditions allow for adequate drug distribution to adipose tissue.

  • Experimental Verification: Measure somatostatin levels in plasma or adipose tissue biopsies following drug administration to confirm target engagement.

Data Presentation

Table 1: Summary of Quantitative Efficacy Data for this compound in Overactive Bladder (Phase II Clinical Trial)

Efficacy EndpointThis compound (125 mg twice daily)Placebop-valueReference
Reduction in Incontinence Episodes (from baseline) 65.6%--
Adjusted Mean Difference in Incontinence Episodes vs. Placebo 21%-p=0.025
Reduction in Frequency of Urination (episodes/day) -0.8-p=0.036
Increase in Volume of Urine Voided +27%-p<0.001

Table 2: Summary of Findings for this compound in Irritable Bowel Syndrome (Phase II Clinical Trial)

Efficacy EndpointFindingReference
Reduction in Pain Significant reduction in pain associated with the disorder-

Note: Specific quantitative data on the percentage of pain reduction for the this compound IBS trial is not publicly available in the reviewed literature.

Experimental Protocols

Protocol 1: In Vitro Determination of β-Adrenergic Receptor Selectivity via Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for human β1, β2, and β3-adrenergic receptors.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture HEK-293 cells stably expressing either human β1, β2, or β3-adrenergic receptors.

    • Harvest cells and prepare cell membranes by homogenization and centrifugation.

  • Radioligand Binding Assay:

    • Incubate cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol for β1/β2 or [¹²⁵I]-cyanopindolol for β3) and varying concentrations of the unlabeled test compound.

    • Incubations are carried out in a binding buffer at a specific temperature and for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound radioligand from the free radioligand.

    • Wash the filters to remove non-specifically bound radioactivity.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Generate competition binding curves by plotting the percentage of specific binding against the logarithm of the competitor concentration.

    • Calculate the IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Determine the Ki value using the Cheng-Prusoff equation.

    • Selectivity is determined by the ratio of Ki values for the different receptor subtypes.

Protocol 2: In Vitro Assessment of Agonist Activity via cAMP Accumulation Assay

Objective: To measure the ability of a test compound to stimulate cyclic AMP (cAMP) production in cells expressing the β3-adrenergic receptor.

Methodology:

  • Cell Culture:

    • Plate CHO-K1 or HEK-293 cells stably expressing the human β3-adrenergic receptor in a multi-well plate.

  • Compound Treatment:

    • Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with varying concentrations of the test compound for a defined period.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Measure cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, AlphaScreen, or ELISA).

  • Data Analysis:

    • Generate dose-response curves by plotting the cAMP concentration against the logarithm of the agonist concentration.

    • Determine the EC50 (concentration of the agonist that produces 50% of the maximal response) and Emax (maximal effect) values.

Protocol 3: In Vivo Evaluation of Efficacy in a Rodent Model of Overactive Bladder using Cystometry

Objective: To assess the effect of a test compound on bladder function in a rat model of detrusor overactivity.

Methodology:

  • Animal Model Induction:

    • Induce detrusor overactivity in female Sprague-Dawley rats via partial bladder outlet obstruction (BOO).

  • Surgical Preparation:

    • Anesthetize the animals and implant a catheter into the bladder dome for infusion and pressure measurement.

  • Cystometry Procedure:

    • Place the conscious, unrestrained rat in a metabolic cage.

    • Infuse saline into the bladder at a constant rate.

    • Record intravesical pressure continuously.

    • Measure voided volume.

  • Drug Administration:

    • Administer the test compound (e.g., orally or intravenously) and repeat the cystometric measurements.

  • Data Analysis:

    • Analyze urodynamic parameters including voiding frequency, bladder capacity, voided volume, and the frequency of non-voiding contractions before and after drug administration.

Visualizations

Solabegron_Signaling_Pathway cluster_OAB Overactive Bladder (OAB) cluster_IBS Irritable Bowel Syndrome (IBS) Solabegron_OAB This compound beta3_AR_detrusor β3-Adrenergic Receptor (Detrusor Muscle) Solabegron_OAB->beta3_AR_detrusor Binds to AC_OAB Adenylyl Cyclase beta3_AR_detrusor->AC_OAB Activates cAMP_OAB ↑ cAMP AC_OAB->cAMP_OAB Catalyzes PKA_OAB Protein Kinase A cAMP_OAB->PKA_OAB Activates Relaxation Smooth Muscle Relaxation PKA_OAB->Relaxation Bladder_Capacity ↑ Bladder Capacity Relaxation->Bladder_Capacity Solabegron_IBS This compound beta3_AR_adipocyte β3-Adrenergic Receptor (Adipocyte) Solabegron_IBS->beta3_AR_adipocyte Binds to Somatostatin Somatostatin Release beta3_AR_adipocyte->Somatostatin Stimulates Analgesia Visceral Analgesia Somatostatin->Analgesia Pain_Reduction ↓ Abdominal Pain Analgesia->Pain_Reduction

Caption: this compound's dual signaling pathways in OAB and IBS.

Experimental_Workflow_Therapeutic_Index cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_analysis Therapeutic Index Calculation Receptor_Binding Receptor Binding Assay (β1, β2, β3-AR) Selectivity Determine Selectivity (Ki ratios) Receptor_Binding->Selectivity cAMP_Assay cAMP Accumulation Assay (β3-AR) Potency Determine Potency & Efficacy (EC50, Emax) cAMP_Assay->Potency OAB_Model OAB Rodent Model (Cystometry) Selectivity->OAB_Model IBS_Model IBS Rodent Model (Visceral Pain Assay) Selectivity->IBS_Model Potency->OAB_Model Potency->IBS_Model Efficacy_Testing Efficacy Testing (Urodynamics, Pain Response) OAB_Model->Efficacy_Testing Toxicity_Testing Toxicity/Side Effect Profile (Cardiovascular, etc.) OAB_Model->Toxicity_Testing IBS_Model->Efficacy_Testing IBS_Model->Toxicity_Testing Therapeutic_Index Calculate Therapeutic Index (Toxic Dose / Effective Dose) Efficacy_Testing->Therapeutic_Index Toxicity_Testing->Therapeutic_Index

Caption: Workflow for determining the therapeutic index of this compound.

Enhancement_Strategies cluster_formulation Formulation Strategies cluster_combination Combination Therapy This compound This compound Controlled_Release Controlled-Release Formulation This compound->Controlled_Release Nanoparticles Solid Lipid Nanoparticles (SLNs) This compound->Nanoparticles Antimuscarinics Antimuscarinics (for OAB) This compound->Antimuscarinics Enhanced_TI Enhanced Therapeutic Index Controlled_Release->Enhanced_TI Improves Bioavailability, Reduces Cmax Fluctuations Nanoparticles->Enhanced_TI Improves Bioavailability Antimuscarinics->Enhanced_TI Synergistic Efficacy, Potentially Lower Doses

Caption: Strategies to enhance the therapeutic index of this compound.

References

Technical Support Center: Managing Variability in Bladder Tissue Response to Solabegron

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers manage variability in bladder tissue response to Solabegron.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding this compound and its effects on bladder tissue.

Q1: What is this compound and what is its primary mechanism of action in the bladder?

This compound is a selective agonist for the β3-adrenergic receptor (β3-AR).[1] In the bladder, its primary mechanism of action is to bind to and activate β3-ARs, which are predominantly expressed in the detrusor (bladder smooth muscle) and urothelial cells.[2][3] This activation leads to a signaling cascade that results in the relaxation of the detrusor muscle, thereby increasing bladder capacity and promoting urine storage.[2][4]

Q2: What are the known cellular signaling pathways activated by this compound in the bladder?

This compound, upon binding to β3-ARs, primarily activates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP) levels in detrusor smooth muscle cells. This increase in cAMP is a key step in initiating the muscle relaxation process. In urothelial cells, β3-AR activation can also stimulate the release of nitric oxide (NO), which can indirectly contribute to smooth muscle relaxation.

Q3: What are the main sources of variability in bladder tissue response to this compound in pre-clinical studies?

Variability in pre-clinical studies can arise from several factors, including:

  • Species Differences: The expression and function of β3-ARs can vary between different animal species.

  • Tissue Preparation: The presence or absence of the urothelium can significantly impact the contractile response of bladder strips. The urothelium releases factors that can modulate smooth muscle contractility.

  • Experimental Conditions: Factors such as the temperature of the organ bath, the composition of the physiological salt solution, and the type of contractile agent used can all influence the tissue's response.

  • Animal Model: The specific animal model of overactive bladder (OAB) used can affect the observed efficacy of this compound. For instance, models of bladder outlet obstruction may respond differently than models of neurogenic bladder.

Q4: What level of efficacy has this compound demonstrated in clinical trials for overactive bladder (OAB)?

In a Phase II clinical trial, this compound administered at 125 mg twice daily for 8 weeks resulted in a statistically significant reduction in the number of incontinence episodes per 24 hours compared to placebo (p=0.025). Patients treated with this dose also showed significant reductions in micturition frequency and an increase in the volume of urine voided.

Section 2: Troubleshooting Guides

This section provides practical guidance for addressing specific issues that may be encountered during experiments with this compound and bladder tissue.

In-Vitro Bladder Strip Contractility Assays

Problem Possible Cause(s) Troubleshooting Steps
High variability in baseline contractions between bladder strips. 1. Inconsistent tissue dissection and strip size. 2. Damage to the tissue during preparation. 3. Insufficient equilibration time in the organ bath.1. Ensure uniform strip dimensions (e.g., 2x8 mm). 2. Handle tissue gently with fine forceps to avoid stretching or crushing. 3. Allow for a standardized equilibration period (e.g., 60 minutes) before starting the experiment.
Low or no contractile response to standard agonists (e.g., carbachol, KCl). 1. Poor tissue viability due to prolonged time between harvesting and experiment. 2. Incorrect concentration of the contractile agent. 3. Issues with the organ bath setup (e.g., temperature, aeration).1. Use fresh tissue whenever possible. If storage is necessary, keep it in cold, oxygenated physiological salt solution for a limited time. 2. Verify the concentration and proper preparation of the agonist solution. 3. Ensure the organ bath is maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.
Inconsistent relaxation response to this compound. 1. Variable expression of β3-ARs in the tissue samples. 2. Presence or absence of the urothelium is not controlled for. 3. Desensitization of β3-ARs due to prolonged exposure to agonists.1. Use a sufficient number of animals/samples to account for biological variability. 2. Decide whether to test with urothelium-intact or urothelium-denuded strips and maintain consistency. 3. Avoid repeated high concentrations of β-agonists and ensure adequate washout periods between drug additions.

In-Vivo Rodent Cystometry

Problem Possible Cause(s) Troubleshooting Steps
Irregular or absent voiding contractions. 1. Anesthesia is too deep, suppressing the micturition reflex. 2. Bladder irritation or damage from catheterization. 3. Dehydration of the animal.1. Use an appropriate anesthetic agent (e.g., urethane) and monitor the depth of anesthesia carefully. 2. Use a properly sized and lubricated catheter and ensure gentle insertion. 3. Ensure the animal is adequately hydrated before the experiment.
High baseline bladder pressure. 1. Kinked or blocked bladder catheter. 2. Over-distension of the bladder. 3. Animal stress (in conscious models).1. Check the catheter for any obstructions or kinks. 2. Ensure the infusion rate is appropriate for the animal's bladder capacity. 3. Allow for an acclimatization period for conscious animals in the experimental setup.
Variability in bladder capacity measurements. 1. Inconsistent infusion rate. 2. Leakage of urine around the catheter. 3. Incomplete bladder emptying between voids.1. Use a calibrated syringe pump for consistent infusion. 2. Ensure the catheter is securely placed and of the appropriate size to prevent leakage. 3. Allow sufficient time for complete bladder emptying before starting the next infusion cycle.

Section 3: Data Presentation

This section summarizes quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy of this compound in In-Vitro and In-Vivo Models

Experimental Model Parameter This compound Concentration/Dose Observed Effect Reference
Chinese Hamster Ovary (CHO) cells expressing human β3-AREC50 for cAMP accumulation22 ± 6 nMPotent and selective activation of the β3-AR.
Dog isolated bladder stripsRelaxation100 nMSignificant relaxation of pre-contracted bladder strips.
Anesthetized dog with acetic acid-induced bladder irritationMicturition reflex thresholdNot specifiedIncreased the volume required to evoke micturition.
Female mice with water avoidance stress-induced overactive bladderUrinary frequencyNot specifiedSignificantly reduced voiding frequency compared to stressed controls.

Table 2: Clinical Efficacy of this compound in a Phase II Trial for Overactive Bladder (OAB) in Women

Parameter Placebo (n=85) This compound 50 mg twice daily (n=88) This compound 125 mg twice daily (n=85) p-value (vs. Placebo) Reference
Change from baseline in incontinence episodes/24h (Week 8) --Statistically significant reduction0.025
Change from baseline in micturitions/24h (Week 8) --Statistically significant reduction-
Change from baseline in volume voided/micturition (Week 8) --Statistically significant increase-

Section 4: Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the efficacy of this compound.

Protocol 1: Isolated Bladder Strip Contractility Assay

Objective: To assess the relaxant effect of this compound on pre-contracted bladder smooth muscle strips in vitro.

Materials:

  • Urinary bladders from experimental animals (e.g., rats, mice, guinea pigs).

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).

  • Contractile agent (e.g., Carbachol or KCl).

  • This compound stock solution.

  • Organ bath system with force transducers.

  • Aeration system (95% O2 / 5% CO2).

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved protocols.

    • Immediately excise the urinary bladder and place it in ice-cold Krebs-Henseleit solution.

    • Remove any adhering fat and connective tissue.

    • Open the bladder longitudinally and, if desired, remove the urothelium by gentle scraping.

    • Cut longitudinal strips of the detrusor muscle (approximately 2 mm wide and 8-10 mm long).

  • Mounting the Tissue:

    • Mount the bladder strips vertically in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously aerated.

    • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

    • Apply an initial tension of 1 gram and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Experimental Protocol:

    • Induce a stable contraction with a contractile agent (e.g., 1 µM Carbachol or 80 mM KCl).

    • Once the contraction has reached a plateau, add this compound in a cumulative concentration-response manner (e.g., 1 nM to 10 µM).

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contraction induced by the contractile agent.

    • Plot the concentration-response curve and calculate the EC50 value for this compound.

Protocol 2: In-Vivo Cystometry in Anesthetized Rats

Objective: To evaluate the effect of this compound on bladder function in an in-vivo model of overactive bladder.

Materials:

  • Female Sprague-Dawley rats.

  • Anesthetic agent (e.g., Urethane).

  • Bladder catheter (e.g., PE-50 tubing).

  • Infusion pump.

  • Pressure transducer and data acquisition system.

  • Saline solution.

  • This compound solution for administration (e.g., intravenous or intraperitoneal).

Procedure:

  • Animal Preparation:

    • Anesthetize the rat with Urethane (e.g., 1.2 g/kg, intraperitoneally).

    • Make a midline abdominal incision to expose the bladder.

    • Insert a catheter into the dome of the bladder and secure it with a purse-string suture.

    • Close the abdominal incision.

  • Cystometry Setup:

    • Connect the bladder catheter to a pressure transducer and an infusion pump via a 3-way stopcock.

    • Allow the animal to stabilize for a period after surgery.

  • Experimental Protocol:

    • Empty the bladder and record the baseline pressure.

    • Begin continuous infusion of saline into the bladder at a constant rate (e.g., 0.1 ml/min).

    • Record intravesical pressure until rhythmic voiding contractions are established (baseline period).

    • Administer this compound or vehicle to the animal.

    • Continue the saline infusion and record the changes in cystometric parameters (e.g., bladder capacity, voiding pressure, inter-contraction interval) for a defined period post-dosing.

  • Data Analysis:

    • Analyze the cystometric traces to determine key parameters before and after drug administration.

    • Compare the effects of this compound to the vehicle control group using appropriate statistical tests.

Section 5: Mandatory Visualizations

Diagram 1: this compound Signaling Pathway in Detrusor Smooth Muscle

Solabegron_Signaling_Pathway This compound This compound Beta3_AR β3-Adrenergic Receptor This compound->Beta3_AR Binds to G_Protein Gs Protein Beta3_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of downstream targets PKA->Phosphorylation Leads to Relaxation Detrusor Muscle Relaxation Phosphorylation->Relaxation Results in

Caption: this compound activates the β3-AR, leading to cAMP production and detrusor muscle relaxation.

Diagram 2: Experimental Workflow for Isolated Bladder Strip Assay

Bladder_Strip_Workflow start Start dissect Dissect Bladder and Prepare Strips start->dissect mount Mount Strips in Organ Bath dissect->mount equilibrate Equilibrate (60 min) mount->equilibrate contract Induce Contraction (Carbachol/KCl) equilibrate->contract add_this compound Add this compound (Cumulative Doses) contract->add_this compound record Record Relaxation add_this compound->record analyze Analyze Data (EC50) record->analyze end End analyze->end

Caption: Workflow for assessing this compound's relaxant effect on isolated bladder tissue.

Diagram 3: Logical Relationship of Factors Causing Variability

Variability_Factors Variability Variability in Bladder Tissue Response Biological Biological Factors Variability->Biological Experimental Experimental Factors Variability->Experimental Species Species Differences Biological->Species Tissue_Het Tissue Heterogeneity (e.g., β3-AR expression) Biological->Tissue_Het Pathology Underlying Pathology (Animal Model) Biological->Pathology Tissue_Prep Tissue Preparation (Urothelium +/-) Experimental->Tissue_Prep Conditions Assay Conditions (Temp, Buffer) Experimental->Conditions Stimulus Contractile Stimulus Experimental->Stimulus

Caption: Key biological and experimental factors contributing to response variability.

References

Validation & Comparative

A Head-to-Head Comparison of Solabegron and Vibegron Selectivity for the β3-Adrenoceptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapies for overactive bladder (OAB), the selectivity of β3-adrenoceptor (β3-AR) agonists is a critical determinant of both efficacy and safety. This guide provides an objective, data-driven comparison of two prominent β3-AR agonists, Solabegron and Vibegron, focusing on their selectivity profiles. The information presented herein is curated from peer-reviewed studies to aid researchers and drug development professionals in their understanding of these compounds.

Executive Summary

Quantitative Selectivity and Potency Analysis

The functional selectivity of this compound and Vibegron has been directly compared in studies utilizing Chinese hamster ovary (CHO)-K1 cells expressing human recombinant β-adrenoceptor subtypes. The potency (EC50) and selectivity of these agonists were determined by measuring cyclic adenosine (B11128) monophosphate (cAMP) accumulation, a key downstream signaling molecule of β-adrenoceptor activation.

Table 1: Functional Potency (EC50, nM) of this compound and Vibegron at Human β-Adrenoceptor Subtypes

Compoundβ1-AR (EC50, nM)β2-AR (EC50, nM)β3-AR (EC50, nM)
This compound588 ± 105>10,00027.6 ± 9.08
Vibegron>10,000>10,0001.26 ± 0.40

Data are presented as mean ± standard error of the mean (SEM). A higher EC50 value indicates lower potency.

Table 2: β3-Adrenoceptor Functional Selectivity of this compound and Vibegron

CompoundSelectivity Ratio (β1/β3)Selectivity Ratio (β2/β3)
This compound21.3-fold>362-fold
Vibegron>7937-fold>7937-fold

Selectivity ratios are calculated from the EC50 values presented in Table 1. A higher ratio indicates greater selectivity for the β3-adrenoceptor.

Signaling Pathway and Mechanism of Action

Both this compound and Vibegron exert their therapeutic effect by acting as agonists at the β3-adrenoceptors located on the detrusor muscle of the urinary bladder. Activation of these G-protein coupled receptors (GPCRs) initiates a signaling cascade that leads to smooth muscle relaxation, thereby increasing bladder capacity and reducing the symptoms of OAB.

The canonical signaling pathway is as follows:

  • Agonist Binding: this compound or Vibegron binds to the β3-adrenoceptor.

  • G-Protein Activation: The receptor-agonist complex activates the associated stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The alpha subunit of the Gs protein activates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

  • Phosphorylation of Downstream Targets: PKA phosphorylates various downstream targets, which ultimately results in the relaxation of the detrusor smooth muscle.

Gprotein_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist This compound / Vibegron Receptor β3-Adrenoceptor Agonist->Receptor Binds to Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Detrusor Muscle Relaxation PKA->Relaxation Leads to

Figure 1. β3-Adrenoceptor signaling pathway in detrusor smooth muscle cells.

Experimental Protocols

Functional Selectivity Assessment: cAMP Accumulation Assay

This protocol outlines the general steps for determining the functional potency and selectivity of β3-AR agonists by measuring cAMP accumulation in engineered cell lines.

cAMP_Workflow start Start: Cell Culture (CHO-K1 cells expressing human β1, β2, or β3-AR) seed Seed cells into 96-well plates start->seed incubate1 Incubate overnight seed->incubate1 treat Treat cells with varying concentrations of This compound or Vibegron incubate1->treat incubate2 Incubate for a defined period (e.g., 30 minutes) at 37°C treat->incubate2 lyse Lyse cells to release intracellular cAMP incubate2->lyse measure Measure cAMP levels (e.g., HTRF, ELISA) lyse->measure analyze Data Analysis: - Generate dose-response curves - Calculate EC50 values measure->analyze end End: Determine Potency and Selectivity analyze->end

Figure 2. Experimental workflow for the cAMP accumulation assay.

Detailed Methodology:

  • Cell Culture and Plating: Chinese hamster ovary (CHO)-K1 cells stably transfected with human β1-, β2-, or β3-adrenoceptors are cultured in appropriate media. Cells are then harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Preparation: this compound and Vibegron are serially diluted in assay buffer to achieve a range of concentrations.

  • Agonist Stimulation: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation) and varying concentrations of the test compounds.

  • Incubation: The plates are incubated at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

  • Cell Lysis and cAMP Detection: Following incubation, the cells are lysed, and the intracellular cAMP levels are quantified using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The raw data are converted to cAMP concentrations. Dose-response curves are generated by plotting the cAMP concentration against the logarithm of the agonist concentration. The EC50 values, representing the concentration of the agonist that produces 50% of the maximal response, are determined using non-linear regression analysis. Selectivity is then calculated by comparing the EC50 values across the different receptor subtypes.

Binding Affinity Determination: Radioligand Binding Assay

While specific binding affinity (Ki) data for a direct comparison of this compound and Vibegron are limited, the following protocol describes a standard competitive radioligand binding assay used to determine the affinity of a compound for a receptor.

Binding_Assay_Workflow start Start: Prepare Membranes (from cells expressing β1, β2, or β3-AR) incubate Incubate membranes with: - Fixed concentration of radioligand - Varying concentrations of  this compound or Vibegron start->incubate separate Separate bound and free radioligand via filtration incubate->separate wash Wash filters to remove non-specific binding separate->wash count Quantify radioactivity on filters wash->count analyze Data Analysis: - Generate competition binding curves - Calculate IC50 values - Determine Ki values using  Cheng-Prusoff equation count->analyze end End: Determine Binding Affinity (Ki) analyze->end

Figure 3. Experimental workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the β-adrenoceptor subtypes of interest.

  • Assay Setup: In a multi-well plate, the prepared membranes are incubated in a buffer solution containing a fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol for β1/β2 or [125I]-iodocyanopindolol for all three subtypes) and varying concentrations of the unlabeled test compound (this compound or Vibegron).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25-37°C) for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the competing unlabeled ligand. The IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The binding affinity (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

References

Benchmarking Solabegron's Safety Profile Against Other Overactive Bladder Treatments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of solabegron, a β3-adrenoceptor agonist in development for overactive bladder (OAB), against other established OAB treatments. The analysis is based on available clinical trial data and focuses on providing a clear, data-driven benchmark for researchers and drug development professionals.

Executive Summary

Overactive bladder is a prevalent condition significantly impacting quality of life. Pharmacological intervention is a cornerstone of OAB management, with two main classes of oral medications: anticholinergics and β3-adrenoceptor agonists. While effective, the clinical use of these treatments is often limited by their adverse event profiles. This compound, a novel β3-adrenoceptor agonist, has shown promise in early clinical trials with a favorable safety and tolerability profile. This guide synthesizes the available safety data for this compound and compares it with other prominent OAB therapies, including the β3-adrenoceptor agonists mirabegron (B1684304) and vibegron, and the anticholinergic agent tolterodine.

Comparative Safety Profile of OAB Treatments

The safety of OAB medications is a critical factor in treatment selection and patient adherence. The following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) from clinical trials of this compound and other leading OAB drugs.

Adverse EventThis compound (125 mg twice daily)¹Mirabegron (50 mg once daily)²Vibegron (75 mg once daily)³Tolterodine (4 mg ER once daily)³Placebo¹,³
Any Adverse Event Similar to Placebo59.7%38.7%38.6%33.3% - 39.4%
Hypertension No notable changes8.8%1.7%2.6%1.7%
Dry Mouth Not reported as frequent~2.8%1.8%6.5%0.9%
Headache Frequently reported5.5%4.0%2.6%2.4%
Nasopharyngitis Frequently reported4.8%2.8%2.6%1.7%
Urinary Tract Infection Not reported as frequent6.6%Not reported >2.0%Not reported >2.0%Not reported >2.0%
Constipation Not reported as frequentNot reported >2.0%Not reported >2.0%Not reported >2.0%Not reported >2.0%
Diarrhea Not reported as frequentNot reported >2.0%2.2%2.1%1.1%
Nausea Not reported as frequentNot reported >2.0%2.2%Not reported >2.0%1.1%

¹Data from a Phase II clinical trial of this compound indicate that the incidence of adverse events was similar to the placebo group, with headache and nasopharyngitis being the most frequently reported.[1][2] Specific percentages were not detailed in the available public reports. The study also found no notable changes in cardiovascular parameters, including 24-hour ambulatory blood pressure monitoring.[1] ²Data from a 52-week extension study (EMPOWUR).[3] ³Data from the 12-week EMPOWUR clinical trial.[4]

Signaling Pathways and Experimental Workflows

To provide a deeper context for the mechanisms of action and the evaluation of safety, the following diagrams illustrate the β3-adrenoceptor signaling pathway and a typical experimental workflow for assessing drug safety in OAB clinical trials.

cluster_cell Bladder Smooth Muscle Cell This compound This compound Beta3_Receptor β3-Adrenergic Receptor This compound->Beta3_Receptor Binds to G_Protein Gs Protein Beta3_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Stimulates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium_Channels Decreased Intracellular Ca2+ Levels PKA->Calcium_Channels Phosphorylates targets leading to Relaxation Smooth Muscle Relaxation Calcium_Channels->Relaxation

β3-Adrenoceptor Signaling Pathway in Bladder Smooth Muscle.

Screening Patient Screening and Informed Consent Baseline Baseline Assessment: - Vitals (BP, HR) - ECG - Blood Chemistry - Urinalysis - Medical History Screening->Baseline Randomization Randomization to Treatment Arms (Drug vs. Comparator vs. Placebo) Baseline->Randomization Treatment Treatment Period (e.g., 12 weeks) Randomization->Treatment Monitoring Ongoing Safety Monitoring: - Adverse Event (AE) Reporting - Vital Signs Checks - ECGs at specified intervals - Laboratory Tests Treatment->Monitoring Post_Treatment End-of-Treatment Assessment Treatment->Post_Treatment Follow_Up Follow-up Period Post_Treatment->Follow_Up Analysis Data Analysis and Safety Profile Characterization Follow_Up->Analysis

Typical Experimental Workflow for OAB Clinical Trial Safety Assessment.

Experimental Protocols for Key Safety Assessments

The safety of investigational drugs for OAB is rigorously assessed throughout all phases of clinical development. The following outlines the methodologies for key safety experiments, synthesized from standard clinical trial protocols.

1. Adverse Event (AE) and Serious Adverse Event (SAE) Monitoring and Reporting

  • Objective: To systematically collect, document, and report all adverse events experienced by trial participants to evaluate the drug's safety profile.

  • Methodology:

    • At each study visit, investigators query participants about any new or worsening health issues since the last visit using non-leading questions.

    • All reported AEs are recorded in the participant's source documents and on the electronic Case Report Form (eCRF).

    • For each AE, the following information is documented:

      • Description of the event

      • Date of onset and resolution

      • Severity (e.g., mild, moderate, severe)

      • Seriousness (as per ICH guidelines: results in death, is life-threatening, requires hospitalization, etc.)

      • Investigator's assessment of causality (relationship to the study drug)

      • Action taken (e.g., none, dose reduction, concomitant medication)

    • SAEs are reported to the study sponsor within 24 hours of the site becoming aware of the event.

    • All AEs are coded using a standardized medical dictionary, such as the Medical Dictionary for Regulatory Activities (MedDRA).

2. Cardiovascular Safety Monitoring

  • Objective: To assess the potential impact of the investigational drug on cardiovascular function, a key consideration for β3-adrenoceptor agonists.

  • Methodology:

    • Vital Signs:

      • Blood pressure (systolic and diastolic) and heart rate are measured at screening, baseline, and at specified time points during the treatment and follow-up periods.

      • Measurements are taken in a standardized manner (e.g., after the participant has been seated and resting for at least 5 minutes).

    • Electrocardiograms (ECGs):

      • A standard 12-lead ECG is performed at screening, baseline, and at select visits during the treatment period.

      • ECGs are typically read by a central laboratory blinded to treatment allocation.

      • Key parameters, including QT interval corrected for heart rate (QTc), are evaluated for any clinically significant changes from baseline.

    • Ambulatory Blood Pressure Monitoring (ABPM):

      • In some studies, particularly early phase trials, 24-hour ABPM is conducted to provide a more comprehensive assessment of the drug's effect on blood pressure throughout the day and night.

3. Clinical Laboratory Assessments

  • Objective: To monitor for any potential drug-induced changes in hematology, clinical chemistry, and urinalysis parameters.

  • Methodology:

    • Blood and urine samples are collected at screening, baseline, and at various time points during the study.

    • A standard panel of tests is performed by a central laboratory, including:

      • Hematology: Complete blood count with differential.

      • Clinical Chemistry: Liver function tests (ALT, AST, bilirubin), renal function tests (creatinine, BUN), electrolytes, and glucose.

      • Urinalysis: Dipstick and microscopic examination.

    • Any clinically significant abnormal laboratory values are flagged for investigator review and follow-up.

Discussion

The available data suggests that this compound has a safety profile that is comparable to placebo in early trials, which is a promising characteristic for a new OAB therapy. Notably, the lack of significant cardiovascular signals in the Phase II study is a key differentiator from some other β3-adrenoceptor agonists where hypertension is a more frequently observed adverse event.

Compared to anticholinergics, the β3-adrenoceptor agonist class, including this compound, is generally associated with a lower incidence of dry mouth and constipation, which are often cited as reasons for treatment discontinuation with anticholinergic therapies. However, a comprehensive understanding of this compound's safety profile will require data from larger, long-term Phase III clinical trials.

Conclusion

This compound demonstrates a favorable safety and tolerability profile in Phase II clinical trials, with an adverse event profile similar to placebo. This suggests it may offer a safe and effective alternative to existing OAB treatments. The lower incidence of anticholinergic side effects, a characteristic of the β3-adrenoceptor agonist class, may lead to better patient adherence. Further large-scale clinical trials are necessary to fully elucidate the long-term safety and comparative effectiveness of this compound in the management of overactive bladder.

References

A Comparative Analysis of Solabegron and Other β3-Adrenergic Agonists for Overactive Bladder

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a systematic comparison of clinical trial outcomes for Solabegron and other selective β3-adrenergic receptor agonists used in the treatment of overactive bladder (OAB). The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at efficacy, safety, and experimental methodologies.

Mechanism of Action: β3-Adrenergic Agonists

This compound is a selective β3-adrenergic receptor agonist.[1] Like other drugs in its class, such as Mirabegron and Vibegron, it works by stimulating β3-adrenoceptors in the detrusor muscle of the bladder.[1] This stimulation leads to smooth muscle relaxation, which increases bladder capacity and reduces the symptoms of OAB, such as urinary urgency, frequency, and incontinence.[1][2] This mechanism is distinct from older OAB treatments like anticholinergic agents.[1]

Below is a diagram illustrating the signaling pathway activated by this compound.

G cluster_pathway This compound Signaling Pathway in Detrusor Muscle This compound This compound Beta3_AR β3-Adrenergic Receptor This compound->Beta3_AR binds to AC Adenylyl Cyclase (AC) Beta3_AR->AC activates cAMP ↑ cAMP AC->cAMP catalyzes conversion of ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Detrusor Muscle Relaxation PKA->Relaxation promotes

Caption: this compound activates the β3-AR pathway, leading to detrusor muscle relaxation.

Comparative Efficacy of β3-Adrenergic Agonists

Clinical trials have evaluated the efficacy of this compound and other β3-agonists by measuring changes in key OAB symptoms. The primary endpoints typically include the mean number of incontinence episodes and micturitions per 24 hours.

Drug/DoseChange in Incontinence Episodes/24h (from baseline)Change in Micturitions/24h (from baseline)Change in Volume Voided/Micturition (from baseline)Study Duration
This compound 125 mg (twice daily)Statistically significant reduction (p=0.025 vs placebo). Median reduction of 75%.Statistically significant reduction of -0.8 at week 8 (p=0.036 vs placebo).Statistically significant increase of +27% at week 8 (p<0.001 vs placebo).8 Weeks
Mirabegron 50 mg (once daily)Statistically significant mean decrease of -1.47 (vs -1.13 for placebo).Statistically significant mean decrease of -1.66 (vs -1.05 for placebo).Statistically significant increase.12 Weeks
Mirabegron 100 mg (once daily)Statistically significant mean decrease of -1.63 (vs -1.13 for placebo).Statistically significant mean decrease of -1.75 (vs -1.05 for placebo).Statistically significant increase.12 Weeks
Vibegron 75 mg (once daily)Statistically significant reduction in urge urinary incontinence episodes (p=0.003 vs placebo).Statistically significant mean decrease of -0.74 vs placebo (p<0.0001).Statistically significant increase of 15.07 mL vs placebo (p<0.0001).12 Weeks

Safety and Tolerability Profile

The safety profile of β3-adrenergic agonists is a key differentiator from antimuscarinic agents, particularly concerning side effects like dry mouth.

DrugCommon Adverse Events (AEs)Serious Adverse Events (SAEs) & DiscontinuationCardiovascular Profile
This compound Incidence of AEs similar to placebo. Most common were headache and nasopharyngitis. Dry mouth incidence was low (1% vs 4% for placebo).No significant differences in AEs compared to placebo.No significant changes in blood pressure or heart rate during 24-hour ambulatory monitoring.
Mirabegron Hypertension, urinary tract infection, and headache reported at rates similar to placebo. Dry mouth incidence was low (0.5% for 50mg dose vs 1.5% for placebo).Study withdrawals due to AEs were similar to placebo (~4%).Not associated with major cardiovascular events.
Vibegron AE rates were similar to placebo (45.0% vs 39.0%). Most common AEs included hypertension (9.0% vs 8.3% for placebo) and COVID-19 (4.0% vs 3.1%).Discontinuation due to AEs was low.No new safety signals identified in long-term extension studies.

Experimental Protocols: A Representative Phase II Trial Design

The clinical evaluation of these compounds follows rigorous, standardized protocols. Below is a summary of a typical Phase II trial design, based on the study of this compound.

1. Study Design:

  • Type: Randomized, double-blind, placebo-controlled, parallel-group study.

  • Objective: To evaluate the efficacy, safety, and tolerability of the investigational drug in patients with OAB.

  • Duration: Typically includes a screening period, a placebo run-in period (e.g., 2 weeks), and a treatment period (e.g., 8-12 weeks).

2. Patient Population:

  • Inclusion Criteria: Adult subjects (typically female for initial studies) with a clinical diagnosis of OAB for at least 3-6 months. Symptom criteria often include a minimum number of micturitions (e.g., ≥8) and incontinence episodes (e.g., ≥1) per 24 hours, documented via a patient diary.

  • Exclusion Criteria: Active urinary tract infection, significant post-void residual volume, and use of other OAB medications.

3. Intervention:

  • Patients are randomized to receive one of several arms:

    • Placebo (e.g., matching tablet, twice daily).

    • Investigational Drug, Low Dose (e.g., this compound 50 mg, twice daily).

    • Investigational Drug, High Dose (e.g., this compound 125 mg, twice daily).

4. Efficacy Endpoints:

  • Primary Endpoint: Percentage change from baseline to the end of treatment (e.g., week 8) in the number of incontinence episodes per 24 hours.

  • Secondary Endpoints:

    • Change from baseline in the mean number of micturitions per 24 hours.

    • Change from baseline in the mean number of urgency episodes per 24 hours.

    • Change from baseline in the volume voided per micturition.

5. Safety Assessments:

  • Monitoring and recording of all treatment-emergent adverse events (AEs).

  • Regular measurement of vital signs (blood pressure, heart rate).

  • Laboratory assessments (hematology, clinical chemistry).

  • Electrocardiograms (ECGs) and post-void residual volume measurements.

The workflow for such a trial is visualized below.

G cluster_workflow Typical Phase II OAB Clinical Trial Workflow cluster_treatment Screening Patient Screening (Inclusion/Exclusion Criteria) RunIn Placebo Run-In (e.g., 2 Weeks) Screening->RunIn Randomization Randomization RunIn->Randomization GroupA Group A (Placebo) Randomization->GroupA GroupB Group B (Drug Low Dose) Randomization->GroupB GroupC Group C (Drug High Dose) Randomization->GroupC Treatment Treatment Period (e.g., 8-12 Weeks) GroupA->Treatment GroupB->Treatment GroupC->Treatment FollowUp End-of-Treatment Assessment Treatment->FollowUp Analysis Data Analysis (Efficacy & Safety) FollowUp->Analysis

Caption: Workflow of a randomized, placebo-controlled OAB clinical trial.

References

A Comparative Analysis of Solabegron, Mirabegron, and Vibegron: Potency, Efficacy, and Selectivity in the Treatment of Overactive Bladder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three prominent beta-3 adrenergic receptor agonists: solabegron, mirabegron (B1684304), and vibegron (B611683). The focus is on their comparative potency and efficacy, supported by preclinical and clinical data, to inform research and development in the field of overactive bladder (OAB) treatment.

Preclinical Potency and Selectivity

The preclinical activity of these compounds at the human beta-3 adrenergic receptor (β3-AR) and their selectivity over other beta-adrenoceptor subtypes are critical indicators of their therapeutic potential and possible side-effect profiles. The data presented below is largely derived from functional assays measuring cyclic AMP (cAMP) accumulation in engineered cell lines expressing specific human beta-adrenoceptor subtypes.

In Vitro Functional Potency and Intrinsic Activity

A direct comparison under the same experimental conditions reveals differences in the potency (EC50) and intrinsic activity (IA) of these three agonists at the human β3-AR. Vibegron demonstrates the highest potency, followed by mirabegron and then this compound.[1] Furthermore, vibegron acts as a full agonist, with an intrinsic activity comparable to the reference agonist isoproterenol, while mirabegron and this compound behave as partial agonists.[1]

CompoundEC50 (nM) at human β3-ARIntrinsic Activity (IA) at human β3-AR (relative to Isoproterenol)
Vibegron 2.13 - 12.5~1.0 (Full Agonist)
Mirabegron 4.17 - 10.0~0.8 - 0.9 (Partial Agonist)
This compound 83.6~0.7 (Partial Agonist)
In Vitro Selectivity Profile

Selectivity for the β3-AR over β1-AR and β2-AR is a key determinant of the cardiovascular safety profile of these drugs, as activation of β1 and β2 receptors in the heart can lead to increased heart rate and contractility. Vibegron exhibits the highest selectivity for the β3-AR.[1]

CompoundSelectivity for β3-AR vs. β1-AR (fold)Selectivity for β3-AR vs. β2-AR (fold)
Vibegron >7937>7937
Mirabegron 517496
This compound 21.3>362
Receptor Binding Affinity (Ki)

While direct comparative Ki values from a single study are not available for all three compounds, published data for mirabegron indicate high affinity for the β3-AR.

CompoundKi (nM) at human β3-ARKi (nM) at human β1-ARKi (nM) at human β2-AR
Mirabegron 2.5383977[2]
This compound Data not available in a directly comparable format.Data not available in a directly comparable format.Data not available in a directly comparable format.
Vibegron Data not available in a directly comparable format.Data not available in a directly comparable format.Data not available in a directly comparable format.

Clinical Efficacy in Overactive Bladder (OAB)

The clinical efficacy of these three β3-AR agonists has been evaluated in numerous clinical trials. The primary endpoints in these studies typically include the change from baseline in the mean number of micturitions and incontinence episodes per 24 hours, and the mean volume voided per micturition.

Mirabegron

Phase III clinical trials, including SCORPIO, ARIES, and CAPRICORN, have demonstrated the efficacy of mirabegron at doses of 25 mg and 50 mg once daily.[3] These studies showed statistically significant reductions in the mean number of incontinence episodes and micturitions per 24 hours compared to placebo.

Clinical Trial Endpoint (12 weeks)Mirabegron 50 mg (Change from Baseline)Placebo (Change from Baseline)
Mean Micturitions / 24h -1.66 to -1.93-1.05 to -1.34
Mean Incontinence Episodes / 24h -1.47 to -1.57-1.13 to -1.17
Mean Volume Voided / Micturition (mL) +21.7+10.3
Vibegron

Pivotal Phase III trials have demonstrated that vibegron at a dose of 75 mg once daily leads to significant reductions in OAB symptoms. The EMPOWUR trial showed statistically significant improvements in the mean number of daily micturitions, urgency episodes, and urge urinary incontinence episodes compared to placebo.

Clinical Trial Endpoint (12 weeks)Vibegron 75 mg (Change from Baseline)Placebo (Change from Baseline)
Mean Micturitions / 24h -1.8-1.3
Mean Urge Incontinence Episodes / 24h -2.0-1.4
Mean Urgency Episodes / 24h -2.6-1.6
This compound

Phase II clinical trials have shown that this compound is effective in reducing the symptoms of OAB. In a Phase IIb study, twice-daily administration of this compound demonstrated a statistically significant improvement in the mean change in the number of micturitions per day compared to placebo.

Clinical Trial Endpoint (8-12 weeks)This compound (Dose Dependent)Placebo
Mean Micturitions / 24h Statistically significant reduction vs. placebo-
Mean Incontinence Episodes / 24h Statistically significant reduction vs. placebo-
Mean Volume Voided / Micturition (mL) Statistically significant increase vs. placebo-

Experimental Protocols

Radioligand Binding Assay (General Protocol)

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.

  • Membrane Preparation: Membranes are prepared from cells (e.g., CHO-K1 or HEK293) stably expressing the human β1, β2, or β3-adrenoceptor.

  • Incubation: The cell membranes are incubated with a specific radioligand (e.g., [125I]-iodocyanopindolol) and varying concentrations of the unlabeled test compound (this compound, mirabegron, or vibegron).

  • Filtration and Washing: The incubation mixture is rapidly filtered through a glass fiber filter to separate the bound and free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation (General Protocol)

Functional assays measure the cellular response to receptor activation. For β3-AR agonists, this is typically the accumulation of intracellular cyclic AMP (cAMP).

  • Cell Culture: Cells (e.g., CHO-K1 or HEK293) expressing the human β1, β2, or β3-adrenoceptor are cultured in appropriate media.

  • Cell Plating: The cells are seeded into multi-well plates and allowed to adhere.

  • Compound Incubation: The cells are then incubated with varying concentrations of the test compound (this compound, mirabegron, or vibegron) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.

  • Data Analysis: The data are plotted as concentration-response curves, and non-linear regression is used to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).

Phase III Clinical Trial for OAB (General Protocol)
  • Study Design: These are typically multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.

  • Patient Population: Adult patients with a clinical diagnosis of OAB for a specified duration (e.g., ≥3 months) and a certain frequency of micturitions (e.g., ≥8 per 24 hours) and urge incontinence episodes (e.g., ≥1 per 24 hours) are enrolled. Key exclusion criteria often include stress incontinence as the predominant form, clinically significant bladder outlet obstruction, and certain cardiovascular conditions.

  • Treatment: Patients are randomized to receive a fixed dose of the investigational drug (e.g., mirabegron 50 mg, vibegron 75 mg), placebo, or an active comparator once daily for a specified period (e.g., 12 weeks).

  • Efficacy Assessments: The primary efficacy endpoints are typically the change from baseline in the mean number of micturitions and incontinence episodes per 24 hours, as recorded in a patient diary. Secondary endpoints often include the change in mean volume voided per micturition, urgency episodes, and patient-reported outcomes.

  • Safety Assessments: Safety is monitored through the recording of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

  • Statistical Analysis: Efficacy endpoints are typically analyzed using an analysis of covariance (ANCOVA) model, with treatment group as a factor and baseline value as a covariate.

Visualizations

G cluster_0 Beta-3 Adrenergic Receptor Signaling Pathway Agonist This compound / Mirabegron / Vibegron Beta3AR Beta-3 Adrenergic Receptor Agonist->Beta3AR Binds to Gs Gs Protein Beta3AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Detrusor Muscle Relaxation PKA->Relaxation Leads to

Caption: Beta-3 Adrenergic Receptor Signaling Pathway in the Detrusor Muscle.

G cluster_1 Experimental Workflow for Evaluating Beta-3 Agonists start Start preclinical Preclinical Evaluation start->preclinical binding Radioligand Binding Assays (Determine Ki) preclinical->binding functional Functional Assays (cAMP accumulation - EC50, Emax) preclinical->functional selectivity Selectivity Profiling (β1, β2, β3 receptors) preclinical->selectivity clinical Clinical Evaluation binding->clinical functional->clinical selectivity->clinical phase1 Phase I (Safety, PK/PD in healthy volunteers) clinical->phase1 phase2 Phase II (Efficacy and dose-ranging in OAB patients) phase1->phase2 phase3 Phase III (Pivotal efficacy and safety trials) phase2->phase3 approval Regulatory Approval phase3->approval end End approval->end

Caption: A typical experimental workflow for the development of a beta-3 adrenergic agonist.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Solabegron

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the lifecycle of a compound extends beyond its experimental use. The proper disposal of investigational drugs like Solabegron is a critical final step, ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step operational plan for the safe and effective disposal of this compound, grounded in established best practices for pharmaceutical waste management.

Key Chemical and Physical Properties of this compound

Understanding the basic properties of this compound is the first step in determining the appropriate disposal route. A summary of its key characteristics is provided in the table below.

PropertyValueSource
Molecular Formula C23H23ClN2O3PubChem[4]
Molar Mass 410.9 g/mol PubChem[4]
Appearance Solid (assumed)General chemical knowledge
Classification Beta-3 adrenergic agonistWikipedia
Known Hazards Specific hazards not detailed in provided results. Treat as a potentially bioactive compound.General laboratory practice

Experimental Protocols for Disposal

The following protocols provide detailed methodologies for the disposal of this compound in various forms. It is imperative to consult your institution's specific waste management policies and local regulations, as they may vary.

Waste Segregation and Personal Protective Equipment (PPE)

Proper segregation at the point of generation is crucial. Before handling any waste materials, ensure appropriate PPE is worn, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Solid Waste: Includes contaminated vials, pipette tips, gloves, and any residual powder.

  • Liquid Waste: Encompasses unused or expired this compound solutions.

  • Sharps Waste: Consists of needles, syringes, or any other contaminated items that could cause punctures.

Disposal of Solid this compound Waste

For non-hazardous solid pharmaceutical waste, the recommended approach is incineration through a licensed waste management facility.

Procedure:

  • Collection: Place all solid waste contaminated with this compound into a designated, clearly labeled hazardous or pharmaceutical waste container.

  • Labeling: The container should be marked with "Hazardous Waste - Pharmaceutical" or as per your institution's guidelines.

  • Storage: Store the sealed container in a secure, designated area away from general laboratory traffic.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor.

Disposal of Liquid this compound Solutions

Under no circumstances should pharmaceutical waste be flushed down the drain unless explicitly permitted by local regulations and for specific, non-hazardous compounds. The EPA's Subpart P regulations explicitly prohibit the sewering of hazardous waste pharmaceuticals.

Procedure:

  • Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled waste container.

  • Neutralization (if applicable): If a validated chemical inactivation method is available and approved by your institution's safety office, follow that protocol. Otherwise, treat the liquid as active pharmaceutical waste.

  • Storage: Store the sealed container in secondary containment to prevent spills.

  • Disposal: Arrange for collection by a licensed hazardous waste disposal service for incineration.

Disposal of Sharps Contaminated with this compound

All sharps must be handled with extreme care to prevent accidental punctures and exposure.

Procedure:

  • Immediate Disposal: Immediately after use, place all sharps into a designated, puncture-resistant, and leak-proof sharps container.

  • Labeling: The sharps container must be clearly labeled with the biohazard symbol and as containing pharmaceutical waste.

  • Sealing and Disposal: Once the container is three-quarters full, seal it securely and arrange for disposal through your institution's biomedical or hazardous waste stream.

Mandatory Visualizations

To further clarify the procedural flow, the following diagrams illustrate the logical relationships in the this compound disposal process.

Caption: Workflow for the Segregation and Disposal of this compound Waste.

SpillResponse Spill This compound Spill Occurs Secure Secure the Area Spill->Secure PPE Don Appropriate PPE Secure->PPE Assess Assess Spill Type PPE->Assess Powder Powder Spill Assess->Powder Powder Liquid Liquid Spill Assess->Liquid Liquid CoverPowder Gently Cover with Absorbent Material Powder->CoverPowder CoverLiquid Cover with Absorbent Material Liquid->CoverLiquid Clean Clean Area with Appropriate Solvent CoverPowder->Clean CoverLiquid->Clean CollectWaste Collect all Cleanup Materials in Hazardous Waste Container Clean->CollectWaste Dispose Dispose as Hazardous Waste CollectWaste->Dispose

Caption: Emergency Spill Response Procedure for this compound.

By adhering to these structured disposal protocols, laboratories can ensure a safe working environment, maintain regulatory compliance, and uphold their commitment to environmental stewardship. This proactive approach to waste management is fundamental to the responsible conduct of research.

References

Personal protective equipment for handling Solabegron

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Solabegron. The following procedures are designed to ensure a safe laboratory environment and proper disposal of materials.

Personal Protective Equipment (PPE)

When handling this compound powder or solutions, it is imperative to use appropriate personal protective equipment to minimize exposure risk. The following table summarizes the required PPE.

Item Specification Purpose
Gloves Nitrile or latex glovesPrevents skin contact.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or dust.[1]
Lab Coat A clean, buttoned lab coat or gownProtects skin and personal clothing from contamination.[1]
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for handling large quantities of powder.Avoid inhalation of dust or aerosols.[2]
Footwear Closed-toe shoesProtects feet from spills.[1]

Safe Handling and Operational Plan

Adherence to a strict operational plan is essential for the safe handling of this compound from receipt to disposal.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.

  • Keep away from strong acids, alkalis, and strong oxidizing or reducing agents.[2]

Preparation of Solutions:

  • Work Area Preparation: Conduct all weighing and solution preparation in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.

  • Weighing: Carefully weigh the desired amount of this compound powder. Avoid creating dust.

  • Dissolving: Gently add the powder to the desired solvent. Mix until fully dissolved. Avoid splashing.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

Spill and Emergency Procedures:

  • Minor Spills:

    • Wear appropriate PPE.

    • Absorb liquid spills with an inert material (e.g., vermiculite, sand, or earth).

    • For solid spills, carefully sweep up the material, avoiding dust generation.

    • Place the absorbed or swept material into a sealed container for disposal.

    • Clean the spill area with a suitable detergent and water.

  • Major Spills:

    • Evacuate the area and prevent entry.

    • Ensure the area is well-ventilated.

    • Contact your institution's environmental health and safety (EHS) department immediately.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.

    • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Categorization:

  • Unused this compound: Considered chemical waste.

  • Contaminated Materials: Gloves, weigh boats, pipette tips, and other disposables that have come into contact with this compound are considered contaminated waste.

  • Liquid Waste: Solutions containing this compound.

Disposal Procedures:

  • Segregation: Collect all this compound waste separately from other laboratory waste.

  • Containment:

    • Place solid waste and contaminated disposables in a clearly labeled, sealed, and leak-proof container.

    • Collect liquid waste in a compatible, sealed, and labeled waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and a description of the contents.

  • Institutional Guidelines: Follow your institution's specific procedures for the disposal of investigational drugs and chemical waste. This typically involves contacting the EHS department for pickup and disposal by a licensed hazardous waste contractor.

  • Regulatory Compliance: Ensure all disposal practices comply with local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.

This compound Signaling Pathway

This compound is a selective β3-adrenergic receptor agonist. Its mechanism of action involves the activation of these receptors, leading to downstream cellular responses.

Solabegron_Signaling_Pathway This compound This compound Beta3_AR β3-Adrenergic Receptor This compound->Beta3_AR Binds to & Activates AC Adenylyl Cyclase Beta3_AR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to Somatostatin (B550006) Somatostatin Release PKA->Somatostatin Stimulates

Caption: this compound activates the β3-adrenergic receptor, leading to smooth muscle relaxation and somatostatin release.

Experimental Workflow: Preparing a this compound Stock Solution

This diagram outlines the standard procedure for preparing a stock solution of this compound for in vitro experiments.

Solabegron_Stock_Solution_Workflow start Start ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe weigh Weigh this compound Powder in a Fume Hood ppe->weigh dissolve Dissolve Powder in Appropriate Solvent (e.g., DMSO) weigh->dissolve vortex Vortex/Mix until Fully Dissolved dissolve->vortex sterilize Filter Sterilize (if required for cell culture) vortex->sterilize aliquot Aliquot into Sterile Tubes sterilize->aliquot label Label Aliquots (Name, Concentration, Date) aliquot->label store Store at Recommended Temperature (e.g., -20°C or -80°C) label->store end End store->end

Caption: Workflow for the safe preparation of a this compound stock solution for experimental use.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Solabegron
Reactant of Route 2
Solabegron

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。